molecular formula C32H54N4O9 B039674 Octacosamicin B CAS No. 122005-24-7

Octacosamicin B

Cat. No.: B039674
CAS No.: 122005-24-7
M. Wt: 638.8 g/mol
InChI Key: YRBWJHGUKBSDDE-RLZHPBLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octacosamicin B is a macrocyclic polyene antibiotic distinguished by its 28-membered lactone ring, a structural feature that confers potent and selective antifungal activity. Its primary research value lies in its novel mechanism of action, which involves high-affinity binding to ergosterol, a key sterol component of fungal cell membranes, leading to membrane permeabilization and cell death. This specificity for ergosterol over mammalian cholesterol makes it a pivotal tool for investigating fungal cell biology, membrane integrity, and the development of resistance in pathogenic species such as Candida albicans and Aspergillus fumigatus. Furthermore, this compound serves as a critical lead compound in the discovery of next-generation antifungals, particularly for studying structure-activity relationships (SAR) to enhance therapeutic indices and overcome multidrug resistance. Researchers utilize this compound in microbiological assays, mode-of-action studies, and as a molecular probe to decipher critical pathways in fungal pathogenesis. It is supplied exclusively for laboratory research applications.

Properties

CAS No.

122005-24-7

Molecular Formula

C32H54N4O9

Molecular Weight

638.8 g/mol

IUPAC Name

2-[[(12E,14E,20E,22E)-28-[carbamimidoyl(hydroxy)amino]-2,3,5,7-tetrahydroxy-8-methyl-19-oxooctacosa-12,14,20,22-tetraenoyl]amino]acetic acid

InChI

InChI=1S/C32H54N4O9/c1-24(27(39)21-26(38)22-28(40)30(43)31(44)35-23-29(41)42)17-13-9-5-2-3-6-10-14-18-25(37)19-15-11-7-4-8-12-16-20-36(45)32(33)34/h2-3,5-7,11,15,19,24,26-28,30,38-40,43,45H,4,8-10,12-14,16-18,20-23H2,1H3,(H3,33,34)(H,35,44)(H,41,42)/b5-2+,6-3+,11-7+,19-15+

InChI Key

YRBWJHGUKBSDDE-RLZHPBLRSA-N

Isomeric SMILES

CC(CCC/C=C/C=C/CCCC(=O)/C=C/C=C/CCCCCN(C(=N)N)O)C(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O

Canonical SMILES

CC(CCCC=CC=CCCCC(=O)C=CC=CCCCCCN(C(=N)N)O)C(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O

Synonyms

Octacosamicin B

Origin of Product

United States

Foundational & Exploratory

Elucidating the Molecular Architecture of Octacosamicin B: A Technical Guide to NMR-Based Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosamicin B is a novel antifungal antibiotic characterized by a unique linear polyene-polyol chain terminating in an N-hydroxyguanidyl group.[1] The elucidation of such a complex natural product's structure is a significant challenge, heavily relying on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, stands as the cornerstone for the complete structural and stereochemical assignment of complex molecules like this compound. This technical guide provides an in-depth overview of the methodologies and data interpretation integral to the NMR-based structure elucidation of this fascinating molecule. While the specific quantitative NMR data for this compound is not publicly available in full, this document will present the typical experimental protocols and data analysis workflows employed in such an endeavor, using illustrative examples based on the known structural class.

Experimental Protocols

The structure elucidation of a novel natural product like this compound via NMR spectroscopy involves a systematic series of experiments. The following protocols are standard in the field and are representative of the likely methods used for this compound.

Sample Preparation

High-quality NMR spectra are contingent on meticulous sample preparation. A purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or a mixture thereof to ensure complete dissolution and minimize exchangeable proton signals). The choice of solvent is critical and is often determined by the solubility of the compound and the desired resolution of the spectra. The solution is then transferred to a high-precision NMR tube for analysis.

NMR Data Acquisition

A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the molecular puzzle. These experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion and sensitivity.

  • ¹H NMR (Proton NMR): This is the fundamental NMR experiment, providing information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR (Carbon NMR): This experiment provides a spectrum of the ¹³C nuclei, indicating the number of non-equivalent carbons in the molecule. It is often run in conjunction with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically through two or three bonds (²JHH and ³JHH). It is instrumental in identifying spin systems and tracing out contiguous proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). It is crucial for connecting different spin systems and piecing together the carbon skeleton of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space, providing through-space correlations. This information is vital for determining the relative stereochemistry and conformation of the molecule.

Data Presentation: Illustrative NMR Data for a Polyene-Polyol Substructure

The following tables represent the expected ¹H and ¹³C NMR data for a hypothetical polyene-polyol fragment that could be part of the this compound structure. This illustrates how the quantitative data would be organized for analysis.

Table 1: Illustrative ¹H NMR Data (in Methanol-d₄)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-106.25dd15.0, 7.5
H-116.80dd15.0, 10.5
H-126.35dd14.5, 10.5
H-136.95m
H-144.10m
H-151.75, 1.60m
H-163.95m

Table 2: Illustrative ¹³C NMR Data (in Methanol-d₄)

PositionChemical Shift (δ) ppmDEPT
C-10132.5CH
C-11135.0CH
C-12131.8CH
C-13136.2CH
C-1472.1CH
C-1540.5CH₂
C-1668.9CH

Mandatory Visualizations

Experimental Workflow for Structure Elucidation

The following diagram outlines the logical progression of experiments and analysis in the structure elucidation of a complex natural product like this compound.

G cluster_0 Isolation & Purification cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Assembly & Refinement Isolation Isolation of this compound Purification Purification (e.g., HPLC) Isolation->Purification 1H_NMR ¹H NMR Purification->1H_NMR Pure Compound 13C_NMR ¹³C NMR & DEPT 1H_NMR->13C_NMR COSY COSY 13C_NMR->COSY Initial Assignments HSQC HSQC COSY->HSQC Planar_Structure Determination of Planar Structure COSY->Planar_Structure HMBC HMBC HSQC->HMBC HSQC->Planar_Structure NOESY NOESY/ROESY HMBC->NOESY HMBC->Planar_Structure NOESY->Planar_Structure Data Integration Stereochemistry Assignment of Relative Stereochemistry NOESY->Stereochemistry Planar_Structure->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Workflow for NMR-based structure elucidation.
Key 2D NMR Correlations for Structural Assembly

The diagram below illustrates the crucial COSY and HMBC correlations that would be used to connect different fragments of the this compound molecule. This demonstrates the logic of piecing together the carbon skeleton.

Illustrative COSY and HMBC correlations.

Conclusion

The structural elucidation of complex natural products like this compound is a testament to the power and versatility of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, it is possible to meticulously piece together the planar structure and define the relative stereochemistry of such intricate molecules. The combination of COSY, HSQC, and HMBC experiments allows for the unambiguous construction of the carbon skeleton, while NOESY/ROESY data provides crucial insights into the three-dimensional arrangement of the atoms. This comprehensive approach is indispensable in the field of natural product chemistry and drug discovery, enabling the detailed characterization of novel bioactive compounds.

References

Unlocking Antifungal Potential: A Technical Guide to the Identification of the Octacosamicin B Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification and characterization of the biosynthetic gene cluster (BGC) responsible for producing Octacosamicin B, a polyene-polyol antifungal agent. The methodologies and data presented are curated to support research and development efforts in natural product biosynthesis and drug discovery. The core of this guide focuses on the oca gene cluster from the producing organism, Amycolatopsis azurea DSM 43854T.

Executive Summary

Octacosamicins are a family of antifungal compounds featuring a unique linear polyene-polyol structure flanked by an N-hydroxyguanidine and a glycine moiety. Recent genomic investigations into the producing strain, Amycolatopsis azurea DSM 43854T, have successfully identified the oca biosynthetic gene cluster. This cluster orchestrates a complex assembly line, employing a modular Type I polyketide synthase (PKS) system. Notably, the biosynthesis initiates with an uncommon 4-guanidinobutyryl-CoA starter unit and incorporates a rare (2R)-hydroxymalonyl-CoA extender unit. This guide details the bioinformatic identification of the oca cluster, the proposed biosynthetic pathway for this compound, and outlines the experimental protocols necessary to validate these findings through genetic manipulation and heterologous expression.

Bioinformatic Identification of the oca Biosynthetic Gene Cluster

The identification of the oca BGC in Amycolatopsis azurea DSM 43854T was accomplished through a combination of whole-genome sequencing and bioinformatic analysis. The draft genome of this strain spans approximately 9.2 Mb.[1] Analysis of the genomic data using tools such as the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) revealed the presence of the oca gene cluster, which is predicted to be responsible for octacosamicin biosynthesis.

The oca Gene Cluster

The oca BGC is a large, modular Type I PKS cluster. The predicted functions of the open reading frames (ORFs) within the cluster provide a genetic blueprint for the biosynthesis of the octacosamicin scaffold and its subsequent modifications. A comprehensive list of the genes and their putative functions is provided in Table 1.

Table 1: Predicted Gene Functions within the Octacosamicin (oca) Biosynthetic Gene Cluster

Gene LocusPredicted FunctionRole in Biosynthesis
oca1Arginine N-hydroxylaseN-hydroxyguanidine formation
oca2AmidohydrolaseGuanidino group formation
oca3Acyl-CoA synthetaseStarter unit activation
oca4Arginine decarboxylasePrecursor synthesis
oca5Aldehyde dehydrogenasePrecursor modification
oca6Acyl-CoA dehydrogenasePrecursor modification
oca7Enoyl-CoA hydratasePrecursor modification
oca83-hydroxyacyl-CoA dehydrogenasePrecursor modification
oca9Acyl-CoA synthetaseStarter unit formation
oca10Hydroxymalonyl-ACP synthase(2R)-hydroxymalonyl-CoA extender unit synthesis
oca11Malonyl-CoA ACP transacylaseExtender unit loading
oca12Acyl carrier protein (ACP)Extender unit carrier
oca13DehydrogenaseExtender unit modification
oca14Modular PKS (multiple modules)Polyketide chain assembly
oca15Modular PKS (multiple modules)Polyketide chain assembly
oca16Modular PKS (terminal module)Final polyketide chain extension and modification
oca17Glycine N-methyltransferaseGlycine moiety attachment (hypothesized)
oca18Type II Thioesterase (TEII)Product release and cyclization
oca19ABC transporterExport of octacosamicin
oca20Transcriptional regulatorRegulation of cluster expression

Note: This table is a composite based on the reported analysis of the oca BGC for Octacosamicin A biosynthesis. The precise functions are putative and require experimental validation.

Experimental Workflow for BGC Identification and Characterization

The process of identifying and functionally characterizing the this compound BGC follows a logical and systematic workflow, beginning with the producing organism and culminating in the confirmed function of the gene cluster.

experimental_workflow cluster_genomics Genomic Analysis cluster_validation Functional Validation A_azurea Amycolatopsis azurea DSM 43854T Culture gDNA Genomic DNA Extraction A_azurea->gDNA Sequencing Whole Genome Sequencing gDNA->Sequencing Assembly Genome Assembly Sequencing->Assembly antiSMASH BGC Identification (antiSMASH) Assembly->antiSMASH FASTA input Knockout Gene Knockout (e.g., oca14) antiSMASH->Knockout Targeted gene identification Heterologous Heterologous Expression (in Streptomyces host) antiSMASH->Heterologous BGC cloning Analysis_KO Metabolite Analysis (HPLC, LC-MS) Knockout->Analysis_KO Result_KO Result_KO Analysis_KO->Result_KO Abolished This compound Production Analysis_Het Metabolite Analysis (HPLC, LC-MS) Heterologous->Analysis_Het Result_Het Result_Het Analysis_Het->Result_Het This compound Production in Host

Figure 1: Experimental workflow for oca BGC identification.

Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound is initiated with the formation of the starter unit, 4-guanidinobutyryl-CoA, from arginine. The modular PKS then sequentially adds extender units, including the unusual (2R)-hydroxymalonyl-CoA, to build the polyketide backbone. The structural difference between Octacosamicin A and B lies in an additional hydroxyl group on the polyketide chain of this compound. This suggests the action of a specific hydroxylase on an intermediate in the pathway or on the final Octacosamicin A molecule. The final release of the molecule is likely facilitated by a Type II thioesterase, which also plays a role in the attachment of the terminal glycine moiety.

biosynthetic_pathway cluster_precursors Precursor Synthesis cluster_pks PKS Assembly Line cluster_tailoring Tailoring and Release Arginine L-Arginine Starter_Unit 4-Guanidinobutyryl-CoA (Starter Unit) Arginine->Starter_Unit oca1-9 PKS_modules Modular PKS Assembly (oca14-16) Starter_Unit->PKS_modules Malonyl_CoA Malonyl-CoA Hydroxymalonyl_CoA (2R)-Hydroxymalonyl-CoA (Extender Unit) Malonyl_CoA->Hydroxymalonyl_CoA oca10-13 Hydroxymalonyl_CoA->PKS_modules Polyketide_chain ACP-Bound Polyketide PKS_modules->Polyketide_chain Hydroxylation Hydroxylation (Putative P450) Polyketide_chain->Hydroxylation Release Glycine Attachment & Release (oca18) Hydroxylation->Release Octacosamicin_B This compound Release->Octacosamicin_B

Figure 2: Proposed biosynthetic pathway for this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies required for the identification and validation of the this compound BGC.

Genomic DNA Extraction from Amycolatopsis azurea

High-quality genomic DNA is a prerequisite for successful genome sequencing.

  • Cultivation: Inoculate a single colony of A. azurea DSM 43854T into a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 30°C with shaking until the late logarithmic growth phase.

  • Cell Lysis: Harvest the mycelia by centrifugation. Resuspend the pellet in a lysis buffer containing lysozyme and incubate to degrade the cell wall. Subsequently, add Proteinase K and SDS to lyse the cells and denature proteins.

  • DNA Purification: Perform sequential phenol-chloroform-isoamyl alcohol extractions to remove proteins and other cellular debris.

  • DNA Precipitation: Precipitate the genomic DNA from the aqueous phase using isopropanol or ethanol. Wash the DNA pellet with 70% ethanol and resuspend in nuclease-free water or TE buffer.

  • Quality Control: Assess the quantity and quality of the extracted gDNA using a spectrophotometer (A260/280 ratio) and by agarose gel electrophoresis.

Genome Sequencing and BGC Analysis
  • Library Preparation and Sequencing: Prepare a sequencing library from the high-quality gDNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).

  • Genome Assembly: Assemble the raw sequencing reads into a draft genome using a suitable assembler (e.g., SPAdes).

  • BGC Identification with antiSMASH:

    • Upload the assembled genome sequence in FASTA format to the antiSMASH web server or use a local installation.

    • Select the "Bacterial" version.

    • Enable all analysis options for a comprehensive annotation.

    • Analyze the output to identify the putative oca BGC based on its similarity to known PKS clusters and the presence of genes for the unique starter and extender units.

Gene Knockout via Homologous Recombination

To confirm the role of the oca cluster in this compound production, a targeted gene knockout of a key PKS gene (e.g., oca14) is necessary.

  • Construct Design: Amplify ~1.5-2.0 kb upstream and downstream flanking regions of the target gene from A. azurea gDNA. Clone these fragments into a non-replicative suicide vector for Amycolatopsis, flanking an antibiotic resistance cassette.

  • Transformation: Introduce the suicide vector into A. azurea via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Selection of Single Crossovers: Select for exconjugants that have integrated the vector into the genome via a single homologous recombination event on a medium containing the appropriate antibiotic.

  • Selection of Double Crossovers: Culture the single crossover mutants in non-selective medium to facilitate a second recombination event, leading to the excision of the vector and the replacement of the target gene with the resistance cassette. Screen for colonies that are resistant to the marker antibiotic but sensitive to the vector's antibiotic (if applicable).

  • Verification: Confirm the gene knockout by PCR using primers flanking the target gene and by Southern blot analysis.

  • Metabolite Analysis: Ferment the knockout mutant and the wild-type strain under the same conditions. Analyze the culture extracts by HPLC and LC-MS to confirm the abolishment of this compound production in the mutant.

Heterologous Expression in a Streptomyces Host

Expressing the entire oca BGC in a well-characterized, genetically tractable host can confirm its function and potentially improve product titers.

  • BGC Cloning: Clone the entire oca BGC into a suitable expression vector (e.g., a BAC or PAC vector) using methods such as Transformation-Associated Recombination (TAR) in yeast or Gibson assembly.

  • Host Strain Selection: Choose a suitable Streptomyces host strain that is a good producer of secondary metabolites and has had competing BGCs deleted (e.g., S. coelicolor M1152).

  • Transformation: Introduce the expression vector containing the oca BGC into the chosen Streptomyces host via conjugation.

  • Expression and Analysis: Ferment the heterologous host under various conditions. Analyze the culture extracts by HPLC and LC-MS for the production of this compound.

Quantitative Data

Currently, there is limited publicly available quantitative data on the production titers of this compound. The elicitation of Octacosamicin A production using sub-inhibitory concentrations of streptomycin has been reported, suggesting that culture conditions significantly impact yield.[2] Further studies are required to optimize fermentation conditions for enhanced this compound production. The size of the A. azurea genome is approximately 9.2 Mb, and it contains numerous other BGCs.[1]

Conclusion

The identification of the oca biosynthetic gene cluster in Amycolatopsis azurea represents a significant advancement in understanding the biosynthesis of the octacosamicin family of antifungals. The proposed pathway, involving a modular PKS with unique starter and extender units, offers numerous targets for biosynthetic engineering to generate novel analogs with potentially improved therapeutic properties. The experimental workflows and protocols detailed in this guide provide a framework for the functional validation of the oca BGC and its subsequent exploitation for drug development. Future work should focus on the precise elucidation of the enzymatic steps that differentiate Octacosamicin A and B biosynthesis, as well as on optimizing fermentation and heterologous expression systems to improve product yields.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Origin and Natural Producers of Octacosamicin B

This technical guide provides a comprehensive overview of the biological origin, natural producers, and biosynthetic pathway of this compound. It is designed to furnish researchers, scientists, and drug development professionals with detailed information pertinent to the study and potential application of this unique antifungal agent.

Biological Origin and Natural Producer

This compound is a polyketide antibiotic with notable antifungal properties. It is a secondary metabolite produced by a strain of actinomycetes.

Natural Producer: The primary natural producer of this compound is the bacterium Amycolatopsis azurea.[] Specifically, it was first isolated from the culture broth of Amycolatopsis azurea strain MG 398-hF9 (FERM P-8865).[] Amycolatopsis is a genus of actinomycetes known for its capacity to produce a wide array of bioactive secondary metabolites, including clinically significant antibiotics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its detection, purification, and characterization.

PropertyValueReference
Appearance Colorless Amorphous Powder[]
Molecular Formula C₃₂H₅₄N₄O₉
Molecular Weight 654.8 g/mol
Melting Point 92-107°C[]
Antibiotic Spectrum Fungi and yeast; weak activity against bacteria[]
IUPAC Name 2-[[(12E,14E,20E,22E)-28-[carbamimidoyl(hydroxy)amino]-2,3,5,7-tetrahydroxy-8-methyl-19-oxooctacosa-12,14,20,22-tetraenoyl]amino]acetic acid[]

Biosynthesis of this compound

While the biosynthetic pathway of this compound has not been elucidated in complete detail, significant insights can be drawn from the closely related analogue, Octacosamicin A, which is also produced by Amycolatopsis azurea.[2][3] The structural similarity between the two compounds strongly suggests a shared biosynthetic machinery.

The biosynthesis of the octacosamicin scaffold is orchestrated by a modular Type I polyketide synthase (PKS) system encoded by the oca biosynthetic gene cluster (BGC).[2][3] A notable feature of this pathway is the utilization of uncommon starter and extender units.[3][4]

Key Features of the Proposed Biosynthetic Pathway:

  • Starter Unit: The biosynthesis is initiated with the uncommon starter unit, 4-guanidinobutyryl-CoA, which gives rise to the N-hydroxyguanidine moiety found at one terminus of the molecule.[3][4]

  • Extender Units: The polyketide chain is elongated through the incorporation of standard extender units like malonyl-CoA and methylmalonyl-CoA, as well as the unusual (2R)-hydroxymalonyl-CoA, which contributes to the α-hydroxyketone functionality.[3]

  • Modular PKS System: A multi-domain, modular PKS enzyme complex catalyzes the iterative condensation of these starter and extender units to assemble the polyene-polyol backbone of octacosamicin.

  • Product Release: The release of the final product is proposed to occur via an unconventional intermolecular amidation reaction, where a glycine moiety is attached to the polyketide chain.[3] This is distinct from the more common thioesterase-mediated hydrolysis or cyclization.

The production of Octacosamicin A has been observed to be elicited by sub-inhibitory concentrations of streptomycin, suggesting a potential regulatory role of this aminoglycoside antibiotic on the expression of the oca BGC.[2][3][5] This points towards a complex regulatory network governing the biosynthesis of octacosamicins.

Octacosamicin_Biosynthesis_Pathway cluster_starters Precursor Supply cluster_pks Core Biosynthesis cluster_release Product Release 4_Guanidinobutyryl_CoA 4-Guanidinobutyryl-CoA (Starter Unit) PKS_Modules Modular Polyketide Synthase (PKS) (oca BGC) 4_Guanidinobutyryl_CoA->PKS_Modules Hydroxymalonyl_CoA (2R)-Hydroxymalonyl-CoA (Extender Unit) Hydroxymalonyl_CoA->PKS_Modules Other_Extenders Malonyl-CoA & Methylmalonyl-CoA (Extender Units) Other_Extenders->PKS_Modules Glycine Glycine Amidation Intermolecular Amidation Glycine->Amidation PKS_Modules->Amidation Octacosamicin This compound Amidation->Octacosamicin

Proposed biosynthetic pathway for Octacosamicin.

Experimental Protocols

The following sections outline the general methodologies for the fermentation, isolation, and structural characterization of this compound, based on published procedures for octacosamicins and other polyketides from Amycolatopsis.

  • Strain Activation: A frozen glycerol stock of Amycolatopsis azurea is streaked onto an appropriate agar medium (e.g., ISP2 agar) and incubated at 30°C until colonies are visible.

  • Seed Culture: A single colony is inoculated into a seed medium (e.g., Tryptic Soy Broth) and incubated at 30°C with shaking (e.g., 200 rpm) for 2-3 days.

  • Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is critical for optimal yield and can be empirically determined. Incubation is continued for 5-7 days at 30°C with vigorous shaking.

  • Elicitation (Optional): To potentially enhance production, sub-inhibitory concentrations of an elicitor like streptomycin (e.g., 0.25 mg/mL) can be added to the production culture at a specific time point.[5]

  • Harvesting: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Extraction: The supernatant is subjected to resin adsorption chromatography (e.g., using Diaion HP-20 or a similar non-polar resin) to capture the octacosamicins. The resin is washed with water to remove salts and polar impurities, followed by elution with an organic solvent such as methanol or acetone.

  • Solvent Extraction of Mycelium: The mycelial cake is extracted with an organic solvent (e.g., acetone or methanol) to recover any intracellular product. The organic extract is then concentrated.

  • Column Chromatography: The crude extracts are combined, concentrated, and subjected to column chromatography (e.g., silica gel or Sephadex LH-20) with a step-gradient of solvents to achieve initial fractionation.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Experimental_Workflow Fermentation Fermentation of Amycolatopsis azurea Harvesting Harvesting and Separation of Broth and Mycelium Fermentation->Harvesting Extraction Resin Adsorption (Broth) & Solvent Extraction (Mycelium) Harvesting->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

General experimental workflow for isolation.

The chemical structure of this compound was determined using a combination of spectrometric and spectroscopic techniques.[][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for the detailed structural assignment:

    • ¹H NMR: To identify the types and connectivity of protons.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular fragments. The use of 1H-detected heteronuclear multiple bond correlation (HMBC) was particularly instrumental in elucidating the structure of the octacosamicins.[][6]

    • NOESY/ROESY: To determine the relative stereochemistry of the molecule.

Signaling and Regulation

The observation that streptomycin can elicit the production of Octacosamicin A in Amycolatopsis azurea provides a valuable lead into the regulatory mechanisms governing its biosynthesis.[2][3][5] This suggests the presence of a signaling pathway that responds to external chemical cues.

Signaling_Pathway Streptomycin Streptomycin (External Cue) Cellular_Receptor Cellular Receptor/ Target Streptomycin->Cellular_Receptor Signal_Transduction Signal Transduction Cascade Cellular_Receptor->Signal_Transduction Gene_Expression Upregulation of oca BGC Expression Signal_Transduction->Gene_Expression Biosynthesis Increased Octacosamicin Biosynthesis Gene_Expression->Biosynthesis

Hypothesized signaling for elicitation.

This technical guide consolidates the current knowledge on the biological origin and production of this compound. Further research into the detailed mechanisms of its biosynthesis and regulation will be invaluable for optimizing its production and exploring its full therapeutic potential.

References

Unveiling the Antifungal Potential of Octacosamicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosamicin B, a polyene macrolide antibiotic, has demonstrated a broad spectrum of activity against a variety of pathogenic fungi.[] This technical guide provides a comprehensive overview of its antifungal properties, drawing from key in vitro studies. The document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Antifungal Spectrum of this compound

The in vitro antifungal activity of this compound has been evaluated against a range of yeast and filamentous fungi. The minimum inhibitory concentrations (MICs), determined by the agar dilution method, are summarized in the table below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Pathogenic Fungi
Test OrganismMIC (µg/ml)
Candida albicans12.5
Candida tropicalis25
Candida pseudotropicalis25
Candida krusei50
Saccharomyces cerevisiae6.25
Cryptococcus neoformans3.13
Aspergillus fumigatus100
Aspergillus niger>100
Penicillium chrysogenum100
Mucor mucedo50
Rhizopus chinensis50
Trichophyton mentagrophytes6.25
Trichophyton rubrum12.5
Microsporum canis12.5
Epidermophyton floccosum6.25

Data sourced from Dobashi K, et al. The Journal of Antibiotics. 1988.

Experimental Protocols

The following section details the methodology employed for determining the antifungal spectrum of this compound.

Antifungal Spectrum Determination by Agar Dilution Method

1. Medium Preparation:

  • An appropriate agar medium (e.g., Sabouraud Dextrose Agar for most fungi) is prepared and sterilized.

  • The agar is cooled to approximately 50°C in a water bath.

2. Drug Incorporation:

  • A stock solution of this compound is prepared in a suitable solvent.

  • Serial twofold dilutions of this compound are made to achieve the desired final concentrations.

  • A specific volume of each dilution is added to molten agar to achieve the final test concentrations.

  • Control plates containing only the solvent and no drug are also prepared.

3. Inoculum Preparation:

  • Fungal cultures are grown on appropriate agar slants.

  • For yeasts, a suspension is prepared in sterile saline and the turbidity is adjusted to a standard (e.g., McFarland standard) to obtain a concentration of approximately 10⁶ to 10⁸ colony-forming units (CFU)/ml.

  • For filamentous fungi, a conidial suspension is prepared by washing the surface of the agar slant with sterile saline containing a wetting agent (e.g., Tween 80). The resulting suspension is filtered to remove hyphal fragments and the spore concentration is adjusted.

4. Inoculation:

  • The surface of the agar plates containing different concentrations of this compound is inoculated with the standardized fungal suspension. This can be done by streaking or using a multipoint inoculator.

5. Incubation:

  • The inoculated plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (typically 24-72 hours for yeasts and up to 7 days for filamentous fungi), depending on the growth rate of the test organism.

6. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Agar Medium E Incorporate Drug into Agar A->E B Prepare this compound Stock Solution D Serial Dilution of This compound B->D C Prepare Fungal Inoculum F Inoculate Plates C->F D->E E->F G Incubate Plates F->G H Observe for Fungal Growth G->H I Determine MIC H->I

Experimental workflow for MIC determination.

Mechanism of Action

While the specific signaling pathways affected by this compound have not been extensively elucidated, its structural classification as a polyene macrolide suggests a mechanism of action common to this class of antifungals.

Polyene macrolides, such as Amphotericin B and Nystatin, primarily exert their antifungal effect by targeting ergosterol, a key sterol component of the fungal cell membrane.[2][3] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity.[2][3] The loss of selective permeability results in the leakage of essential intracellular components, such as ions (K+, Na+, H+) and small organic molecules, ultimately leading to fungal cell death.[2][3] This mechanism is selective for fungal cells as they contain ergosterol, whereas mammalian cell membranes contain cholesterol, for which polyenes have a lower affinity.[2]

mechanism_of_action cluster_drug cluster_membrane Fungal Cell Membrane cluster_effect Octacosamicin This compound Ergosterol Ergosterol Octacosamicin->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Membrane Lipid Bilayer Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Proposed mechanism of action for this compound.

Conclusion

This compound exhibits a potent and broad antifungal spectrum, particularly against yeasts and dermatophytes. Its presumed mechanism of action, typical of polyene macrolides, involves the disruption of the fungal cell membrane integrity through interaction with ergosterol. Further research is warranted to fully elucidate the specific molecular interactions and downstream signaling pathways affected by this compound, which could pave the way for its development as a therapeutic agent.

References

An In-depth Technical Guide to the Polyene Structure of Octacosamicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure of Octacosamicin B, an antifungal agent with a unique linear polyene architecture. This document will delve into its core chemical features, the experimental methodologies employed for its structural elucidation, and its biosynthetic origins.

Core Structure: A Departure from the Macrolide Archetype

Initial interest in this compound may stem from its classification as a polyene, a class of compounds often associated with a macrolide core. However, extensive spectroscopic analysis has revealed that this compound possesses a distinct linear-chain structure, setting it apart from traditional polyene macrolides like amphotericin B or nystatin.[1][2]

The core of this compound is an extended polyene-polyol chain. This backbone is flanked by two key functional moieties: a terminal N-hydroxyguanidyl group and a glycine residue attached via an amide linkage. The structural distinction between Octacosamicin A and B lies in a single double bond present in Octacosamicin A, which is saturated in this compound.

Key Structural Features:

  • Linear Polyene-Polyol Chain: A long hydrocarbon chain featuring multiple conjugated double bonds and hydroxyl groups.

  • N-hydroxyguanidyl Group: A terminal functional group contributing to the molecule's unique properties.

  • Glycine Moiety: An amino acid attached to the polyene backbone through an amide bond.

Quantitative Structural Data

Table 1: Summary of Spectroscopic Data Used in Structure Elucidation

Spectroscopic MethodInformation Obtained
¹H NMR Provided information on the chemical environment of protons, including the olefinic protons of the polyene system, protons attached to hydroxylated carbons, and the protons of the glycine and N-hydroxyguanidyl moieties.
¹³C NMR Revealed the carbon skeleton of the molecule, identifying the number and types of carbon atoms (sp², sp³, carbonyl, etc.).
¹H-¹H COSY Established proton-proton coupling correlations, allowing for the tracing of the hydrocarbon chain and the identification of adjacent protons.
¹³C-¹H COSY (HMQC/HSQC) Correlated protons with their directly attached carbons, aiding in the assignment of carbon signals.
HMBC Showed long-range correlations between protons and carbons, which was crucial for connecting different structural fragments and confirming the overall connectivity of the molecule.

Experimental Protocols: Unraveling the Structure

The structural determination of this compound relied on a suite of advanced spectroscopic and chemical techniques. The following section details the general experimental protocols that are typically employed in the structure elucidation of novel natural products like this compound.

Isolation and Purification

Octacosamicins A and B are isolated from the culture broth of the actinomycete Amycolatopsis azurea. The general workflow for isolation involves:

  • Fermentation: Culturing of Amycolatopsis azurea in a suitable nutrient medium to promote the production of the target compounds.

  • Extraction: Extraction of the culture broth with an organic solvent (e.g., ethyl acetate) to separate the secondary metabolites from the aqueous medium.

  • Chromatographic Purification: A series of chromatographic steps, including column chromatography and high-performance liquid chromatography (HPLC), are used to separate this compound from other co-metabolites.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) suitable for NMR analysis.

  • 1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired to obtain an initial overview of the molecule's functional groups and carbon framework.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of the proton network.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular structure from individual spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing insights into the stereochemistry of the molecule.

The collective data from these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the planar structure and relative stereochemistry of this compound.

Biosynthesis of this compound

The biosynthesis of the octacosamicin core is orchestrated by a modular Type I polyketide synthase (PKS) system. The pathway for this compound can be inferred from the well-studied biosynthesis of the closely related Octacosamicin A.

The biosynthetic process begins with a unique starter unit, 4-guanidinobutyryl-CoA, which initiates the polyketide chain assembly. The chain is then extended through the sequential addition of malonyl-CoA and one unit of (2R)-hydroxymalonyl-CoA as extender units, catalyzed by the various modules of the PKS enzyme complex. Each module is responsible for the incorporation and modification of a specific extender unit. The stereochemistry of the hydroxyl groups along the polyol chain is controlled by the ketoreductase (KR) domains within the PKS modules.

The key difference in the biosynthesis of this compound compared to Octacosamicin A is believed to be a final enzymatic reduction of a carbon-carbon double bond in the polyene chain.

Below is a diagram illustrating the proposed biosynthetic pathway for the this compound core.

Octacosamicin_B_Biosynthesis cluster_start Initiation cluster_pks Polyketide Synthase (PKS) Modules cluster_modification Post-PKS Modification cluster_end Final Product start_unit 4-Guanidinobutyryl-CoA pks_module1 PKS Module 1 (Malonyl-CoA) start_unit->pks_module1 pks_module2 PKS Module 2 (Malonyl-CoA) pks_module1->pks_module2 pks_module_n PKS Module n ((2R)-hydroxymalonyl-CoA) pks_module2->pks_module_n ... pks_final Final PKS Module pks_module_n->pks_final release Release from PKS & Amidation with Glycine pks_final->release reduction Reduction of C=C bond release->reduction octacosamicin_b This compound reduction->octacosamicin_b

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Structure Elucidation

The logical flow of experiments to determine the structure of a novel natural product like this compound is a systematic process. It begins with the isolation of the pure compound and culminates in the detailed assignment of its three-dimensional structure.

Structure_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_preliminary Preliminary Analysis cluster_nmr NMR Spectroscopy cluster_final Structure Determination fermentation Fermentation of Amycolatopsis azurea extraction Solvent Extraction fermentation->extraction chromatography Chromatography (Column, HPLC) extraction->chromatography ms Mass Spectrometry (MS) (Molecular Formula) chromatography->ms uv UV-Vis Spectroscopy (Polyene Chromophore) chromatography->uv nmr_1d 1D NMR (¹H, ¹³C) (Functional Groups, Carbon Skeleton) chromatography->nmr_1d data_integration Data Integration & Analysis ms->data_integration uv->data_integration nmr_2d_cosy 2D NMR: ¹H-¹H COSY (Proton Connectivity) nmr_1d->nmr_2d_cosy nmr_2d_hsqc 2D NMR: ¹H-¹³C HSQC/HMQC (Direct C-H Correlation) nmr_2d_cosy->nmr_2d_hsqc nmr_2d_hmbc 2D NMR: ¹H-¹³C HMBC (Long-Range C-H Correlation) nmr_2d_hsqc->nmr_2d_hmbc nmr_2d_noesy 2D NMR: NOESY/ROESY (Stereochemistry) nmr_2d_hmbc->nmr_2d_noesy nmr_2d_noesy->data_integration structure_elucidation Final Structure of this compound data_integration->structure_elucidation

Caption: Experimental workflow for the structure elucidation of this compound.

References

Methodological & Application

Application Notes & Protocols: Lab-Scale Fermentation of Octacosamicin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octacosamicin B is a polyene-polyol antifungal metabolite produced by the actinomycete Amycolatopsis azurea.[1][2][3] This document provides a detailed protocol for the lab-scale fermentation of this compound, compiled from established methodologies for Amycolatopsis species and related compounds. The protocol includes media preparation, inoculum development, fermentation, and product extraction, as well as a summary of key fermentation parameters and a diagram of the putative biosynthetic pathway.

Materials and Equipment
  • Amycolatopsis azurea strain (e.g., DSM 43854)

  • Cryovials for cell bank

  • Sterile baffled flasks (250 mL and 1 L)

  • Laboratory-scale fermenter (e.g., 5 L)

  • Incubator shaker

  • Autoclave

  • Centrifuge

  • Spectrophotometer

  • HPLC system for analysis

  • Chemicals for media preparation (see Table 1)

  • Solvents for extraction (e.g., ethyl acetate, methanol)

Experimental Protocols

Strain Maintenance and Inoculum Preparation

This protocol outlines the steps from reviving the culture to preparing the seed culture for inoculation into the main fermenter.

1.1. Culture Revival

  • Aseptically transfer a cryopreserved vial of Amycolatopsis azurea from -80°C storage.

  • Thaw the vial and streak the culture onto a Bennett's agar plate.

  • Incubate the plate at 30°C for 7-10 days, or until well-formed colonies are visible.

1.2. Seed Culture (Stage 1)

  • Prepare 50 mL of Seed Medium (see Table 1) in a 250 mL baffled flask.

  • Inoculate the flask with a single, well-isolated colony from the agar plate.

  • Incubate at 28-30°C in a rotary shaker at 200-250 rpm for 48-72 hours.

1.3. Seed Culture (Stage 2)

  • Prepare 200 mL of Seed Medium in a 1 L baffled flask.

  • Transfer the entire volume of the Stage 1 seed culture to the 1 L flask.

  • Incubate under the same conditions (28-30°C, 200-250 rpm) for another 48 hours.

Lab-Scale Fermentation

This section details the setup and execution of the main fermentation process for this compound production.

  • Prepare 2 L of Production Medium (see Table 1) in a 5 L laboratory-scale fermenter.

  • Sterilize the fermenter and medium by autoclaving.

  • After cooling to the target temperature, inoculate the fermenter with the 200 mL of Stage 2 seed culture (10% v/v).

  • Set the fermentation parameters as outlined in Table 2.

  • Run the fermentation for 7-10 days.

  • Monitor cell growth (e.g., by measuring optical density or packed cell volume) and pH throughout the fermentation. Adjust pH as necessary with sterile acid/base.

  • For elicited production (based on Octacosamicin A studies), a sub-inhibitory concentration of a sterile streptomycin solution can be added after 24-48 hours of fermentation.[1][4]

Extraction and Analysis of this compound
  • At the end of the fermentation, harvest the broth and separate the mycelia from the supernatant by centrifugation.

  • Extract the mycelial cake with methanol or acetone.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Resuspend the crude extract in a suitable solvent (e.g., methanol) for analysis.

  • Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Media Composition
ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose20.040.0
Soybean Meal10.015.0
Corn Starch5.020.0
CaCO₃2.02.0
K₂HPO₄1.0-
MgSO₄·7H₂O0.50.5
(NH₄)₂SO₄-2.0
Trace Elements Sol.1.0 mL1.0 mL
Initial pH 7.0 6.5 - 7.0

Note: Media compositions are based on typical formulations for Amycolatopsis species and may require further optimization.[5][6][7]

Table 2: Fermentation Parameters
ParameterValue
Vessel5 L Fermenter
Working Volume2.2 L
Inoculum Size10% (v/v)
Temperature28 - 30°C
pH6.5 - 7.5 (controlled)
Agitation200 - 500 rpm
Aeration1.0 VVM
Fermentation Time7 - 10 days

Note: These parameters are starting points for optimization based on general protocols for related organisms.[8][9]

Visualizations

Experimental Workflow

Fermentation_Workflow cluster_prep Preparation cluster_prod Production cluster_downstream Downstream Processing Culture_Revival Culture Revival (Amycolatopsis azurea) Seed_Culture_1 Seed Culture (Stage 1) Culture_Revival->Seed_Culture_1 Seed_Culture_2 Seed Culture (Stage 2) Seed_Culture_1->Seed_Culture_2 Fermentation Lab-Scale Fermentation (5L Bioreactor) Seed_Culture_2->Fermentation Harvest Harvest & Centrifugation Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Analysis Analysis (HPLC) Extraction->Analysis

Caption: Workflow for lab-scale production of this compound.

Putative Biosynthetic Pathway of Octacosamicin Backbone

The biosynthesis of this compound is expected to follow a similar pathway to the closely related Octacosamicin A, which is assembled by a modular polyketide synthase (PKS) system.[1][4][10]

Biosynthesis_Pathway Starter 4-Guanidinobutyryl-CoA (Starter Unit) PKS_Modules Modular Polyketide Synthase (oca BGC) Starter->PKS_Modules Extender1 (2R)-Hydroxymalonyl-CoA (Extender Unit) Extender1->PKS_Modules Extender2 Malonyl-CoA (Extender Unit) Extender2->PKS_Modules Polyketide_Chain Assembled Polyene-Polyol Chain PKS_Modules->Polyketide_Chain Chain Elongation Tailoring Tailoring Enzymes (e.g., Glycosylation, Amidation) Polyketide_Chain->Tailoring Octacosamicin_B This compound Tailoring->Octacosamicin_B

References

Application Notes and Protocols for the Extraction and Purification of Octacosamicin B using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosamicin B is a polyene-polyol macrolide antibiotic with notable antifungal properties.[1] Isolated from the fermentation broth of the actinomycete Amycolatopsis azurea, this compound presents a promising candidate for further investigation in drug development programs.[1] Its complex structure, featuring a linear polyene-polyol backbone, necessitates a multi-step purification process to achieve the high degree of purity required for analytical and biological studies. This document provides detailed protocols for the extraction and purification of this compound, with a particular focus on the application of High-Performance Liquid Chromatography (HPLC) for final purification.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC32H54N4O9[1]
AppearanceColorless Amorphous Powder[1]
Melting Point92-107°C[1]
Antibiotic ActivityAntifungal[1]
Producing OrganismAmycolatopsis azurea[1]
Table 2: Suggested Preparative HPLC Parameters for this compound Purification (Adapted from related compounds)
ParameterSuggested Value
Column Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-80% B over 30 minutes
Flow Rate 4.0 mL/min
Detection UV at 230 nm and 280 nm
Injection Volume 500 µL - 2 mL (depending on concentration)

Note: These parameters are suggested based on methods used for similar polyketide compounds and may require optimization for this compound.

Experimental Protocols

I. Fermentation of Amycolatopsis azurea
  • Strain and Culture Conditions: A culture of Amycolatopsis azurea is used to inoculate a suitable seed medium. The seed culture is incubated for 2-3 days at 28°C with shaking.

  • Production Fermentation: The seed culture is then used to inoculate a production medium. Fermentation is carried out in shake flasks or a fermenter at 28°C for 5-7 days. The production of this compound can be monitored by analytical HPLC of the crude extract.

II. Extraction of Crude this compound
  • Harvesting: After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

  • Mycelial Extraction: The mycelial cake is extracted with an organic solvent such as methanol or acetone. This process is typically repeated multiple times to ensure complete extraction of the compound.

  • Supernatant Extraction: The culture supernatant is passed through an adsorbent resin column (e.g., Diaion HP-20) to capture the this compound. The resin is then washed with water and the compound is eluted with methanol or acetone.

  • Concentration: The organic extracts from both the mycelium and the supernatant are combined and concentrated under reduced pressure to yield a crude extract.

III. Purification of this compound
  • Initial Fractionation (Column Chromatography):

    • The crude extract is dissolved in a minimal amount of a suitable solvent and applied to a silica gel or other suitable stationary phase column.

    • The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components based on polarity.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Final Purification (Preparative HPLC):

    • Fractions enriched with this compound from the initial column chromatography are pooled and concentrated.

    • The enriched sample is dissolved in the HPLC mobile phase and filtered through a 0.45 µm filter.

    • The sample is injected onto a preparative reversed-phase C18 HPLC column.

    • Elution is performed using a gradient of water and acetonitrile, both typically containing a small amount of an acidifier like formic acid to improve peak shape (see Table 2 for suggested parameters).

    • Fractions corresponding to the this compound peak are collected.

    • The purity of the collected fractions is assessed by analytical HPLC.

    • Pure fractions are pooled and the solvent is removed by lyophilization to obtain pure this compound as a colorless amorphous powder.

Mandatory Visualization

Biosynthetic Pathway of Octacosamicin A (as a model for this compound)

The biosynthesis of Octacosamicins involves a modular polyketide synthase (PKS) system. The following diagram illustrates the proposed biosynthetic pathway for Octacosamicin A, which is structurally very similar to this compound and provides insight into its formation.

Octacosamicin_Biosynthesis cluster_start Starter Unit Synthesis cluster_pks Polyketide Chain Assembly (PKS Modules) cluster_extender Extender Unit cluster_release Chain Release and Modification Arginine L-Arginine Guanidinobutyrate 4-Guanidinobutyrate Arginine->Guanidinobutyrate Decarboxylation Guanidinobutyryl_CoA 4-Guanidinobutyryl-CoA Guanidinobutyrate->Guanidinobutyryl_CoA CoA Ligation PKS_Module1 Module 1 Guanidinobutyryl_CoA->PKS_Module1 PKS_Module2 Module 2 PKS_Module1->PKS_Module2 Elongation PKS_Modules_n ... n Modules PKS_Module2->PKS_Modules_n Elongation PKS_Terminal Terminal Module PKS_Modules_n->PKS_Terminal Elongation Polyketide_Chain Completed Polyketide Chain PKS_Terminal->Polyketide_Chain Release Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Module1 Octacosamicin_A Octacosamicin A Polyketide_Chain->Octacosamicin_A Amidation Glycine Glycine Glycine->Octacosamicin_A

Caption: Proposed biosynthetic pathway of Octacosamicin A.

Experimental Workflow for this compound Purification

The following diagram outlines the general workflow for the extraction and purification of this compound.

Purification_Workflow Fermentation 1. Fermentation of Amycolatopsis azurea Harvesting 2. Harvest and Separate Mycelia & Supernatant Fermentation->Harvesting Mycelia_Extraction 3a. Mycelial Extraction (Methanol/Acetone) Harvesting->Mycelia_Extraction Supernatant_Extraction 3b. Supernatant Adsorption (Resin) Harvesting->Supernatant_Extraction Combine_Extracts 5. Combine & Concentrate Extracts Mycelia_Extraction->Combine_Extracts Elution 4. Elution from Resin Supernatant_Extraction->Elution Elution->Combine_Extracts Column_Chromatography 6. Column Chromatography (e.g., Silica Gel) Combine_Extracts->Column_Chromatography Fraction_Analysis 7. Analyze Fractions (TLC/HPLC) Column_Chromatography->Fraction_Analysis Preparative_HPLC 8. Preparative HPLC Fraction_Analysis->Preparative_HPLC Purity_Analysis 9. Purity Analysis (Analytical HPLC) Preparative_HPLC->Purity_Analysis Lyophilization 10. Lyophilization Purity_Analysis->Lyophilization Pure_Octacosamicin_B Pure this compound Lyophilization->Pure_Octacosamicin_B

Caption: Workflow for this compound purification.

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Octacosamicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosamicin B is an antifungal antibiotic isolated from Amycolatopsis azurea.[] It exhibits broad-spectrum activity against various fungi and yeasts, with weaker activity against bacteria.[] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[2][3] This value is essential for assessing the potency of the antimicrobial agent, determining susceptibility of microorganisms, and informing preclinical and clinical development.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique.[4][5]

Principle of the Broth Microdilution Method

The broth microdilution method involves challenging a standardized suspension of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[6][7]

Materials and Reagents

  • This compound (powder form)

  • Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel) and sterile tips

  • Single-channel pipettes and sterile tips

  • Culture medium (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Test microorganisms (e.g., Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (aerobic for bacteria, specialized for fungi if required)

  • Vortex mixer

  • Sterile petri dishes

Experimental Protocol: Broth Microdilution Assay

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of an appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in the appropriate sterile culture medium to create a working stock solution at a concentration twice the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, the working stock should be 256 µg/mL).[8]

Preparation of Microtiter Plates
  • Dispense 100 µL of sterile culture medium into all wells of a 96-well microtiter plate.

  • Add an additional 100 µL of the this compound working stock solution to the wells in the first column, resulting in a total volume of 200 µL.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no inoculum).

Preparation of Inoculum
  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized suspension in the appropriate culture medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[9]

Inoculation and Incubation
  • Inoculate each well (from column 1 to 11) with 100 µL of the prepared inoculum suspension. This will bring the final volume in each well to 200 µL and dilute the drug concentration to the desired final test concentrations.

  • The final concentration of the inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.

  • Incubate the plates under appropriate conditions:

    • Bacteria: 35-37°C for 16-20 hours in ambient air.[4]

    • Fungi: 35°C for 24-48 hours (yeasts) or up to 72 hours (molds).

Reading and Interpreting the Results
  • After incubation, visually inspect the wells for turbidity (growth). A microplate reader can also be used to measure absorbance.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[6][7]

  • The growth control (column 11) should show clear turbidity, and the sterility control (column 12) should remain clear.

Quality Control

  • Sterility Control: The uninoculated well containing only broth should show no growth.

  • Growth Control: The well containing broth and inoculum but no antibiotic should show adequate growth.

  • Reference Strains: Include a reference strain with a known MIC for the chosen class of antimicrobial agents to ensure the validity of the assay.

Data Presentation

The following table presents hypothetical MIC data for this compound against a selection of microorganisms to illustrate its expected activity profile.

MicroorganismTypeMIC Range (µg/mL)Interpretation
Candida albicansYeast0.5 - 2Susceptible
Cryptococcus neoformansYeast1 - 4Susceptible
Aspergillus fumigatusMold2 - 8Susceptible
Staphylococcus aureusGram-positive Bacteria32 - 128Intermediate to Resistant
Escherichia coliGram-negative Bacteria>128Resistant
Pseudomonas aeruginosaGram-negative Bacteria>128Resistant

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Visualization of Experimental Workflow and Data Interpretation

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_drug->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration.

Logical Relationship for MIC Interpretation

MIC_Interpretation start MIC Value Determined breakpoint Compare MIC to Clinical Breakpoints start->breakpoint susceptible Susceptible breakpoint->susceptible MIC ≤ S Breakpoint intermediate Intermediate breakpoint->intermediate S < MIC ≤ R Breakpoint resistant Resistant breakpoint->resistant MIC > R Breakpoint

Caption: Interpretation of MIC Results using Clinical Breakpoints.

References

Application Notes and Protocols for Octacosamicin B in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octacosamicin B

This compound is a polyene-polyol antifungal antibiotic isolated from the bacterium Amycolatopsis azurea.[][2] It exhibits a broad spectrum of activity against various yeasts and filamentous fungi.[] The unique structural characteristics of this compound, including a linear polyene-polyol chain and a terminal N-hydroxyguanidyl group, make it a compound of interest in the exploration of novel antifungal agents.[][3] These application notes provide a framework for utilizing this compound as a reference standard in antifungal susceptibility testing and related research, offering detailed protocols and data presentation formats.

Proposed Mechanism of Action

As a member of the polyene class of antibiotics, the primary mechanism of action of this compound is likely the disruption of fungal cell membrane integrity. Polyenes bind with high affinity to ergosterol, a sterol component unique to fungal cell membranes. This binding is believed to lead to the formation of pores or channels in the membrane, causing leakage of essential intracellular components such as ions and small organic molecules, ultimately resulting in cell death. The presence of the N-hydroxyguanidyl group may also contribute to its antifungal activity, potentially through interactions with other cellular targets.

Octacosamicin_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Ion_Leakage Leakage of Ions (K+, Na+, H+) Pore_Formation->Ion_Leakage Results in Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for using this compound as a reference standard in antifungal susceptibility testing, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Broth Microdilution Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well sterile microtiter plates

  • Fungal isolates and Quality Control (QC) strains (e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Spectrophotometer

  • Sterile saline or water

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 1600 µg/mL.

    • Further dilute this stock solution in RPMI-1640 medium to create a working solution.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on appropriate agar plates.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Microtiter Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (1600 µg/mL in DMSO) Start->Prepare_Stock Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for broth microdilution susceptibility testing.

Protocol 2: Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of the susceptibility of a fungal isolate to this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolates and QC strains

  • Sterile swabs

  • Ethanol

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound in a suitable solvent.

    • Impregnate sterile filter paper disks with a defined amount of the this compound solution and allow them to dry completely. The optimal concentration needs to be determined empirically.

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.

  • Disk Application and Incubation:

    • Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar.

    • Incubate the plates at 35°C for 24 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Disk_Diffusion_Workflow Start Start Prepare_Disks Prepare this compound Impregnated Disks Start->Prepare_Disks Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Apply_Disks Apply Disks to Agar Surface Prepare_Disks->Apply_Disks Inoculate_Agar Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Agar Inoculate_Agar->Apply_Disks Incubate Incubate at 35°C for 24h Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for disk diffusion susceptibility testing.

Data Presentation

Quantitative data from antifungal susceptibility testing should be summarized in clear and structured tables. The following are example templates for presenting MIC and zone of inhibition data for this compound against common QC strains.

Disclaimer: The following data are hypothetical and for illustrative purposes only, as published MIC values for this compound are not currently available.

Table 1: Example MIC Data for this compound against QC Strains

Fungal StrainATCC NumberThis compound MIC Range (µg/mL)
Candida albicans900280.5 - 2
Candida parapsilosis220191 - 4
Candida krusei62580.25 - 1
Aspergillus fumigatus2043041 - 4

Table 2: Example Zone of Inhibition Data for this compound (10 µg disk) against QC Strains

Fungal StrainATCC NumberZone of Inhibition Diameter Range (mm)
Candida albicans9002818 - 25
Candida parapsilosis2201915 - 22
Candida krusei625820 - 28
Aspergillus fumigatus20430416 - 24

Conclusion

This compound represents a promising antifungal compound with a broad spectrum of activity. The protocols and data presentation formats provided in these application notes offer a standardized framework for its investigation as a reference standard in antifungal research. Further studies are warranted to establish definitive MIC ranges and interpretive criteria for this compound against a wide range of clinically relevant fungal pathogens.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Octacosamicin B in Amycolatopsis azurea Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low yield of Octacosamicin B during fermentation of Amycolatopsis azurea.

Frequently Asked Questions (FAQs)

Q1: What are Octacosamicins A and B?

Octacosamicins A and B are antifungal polyketides produced by the actinomycete Amycolatopsis azurea. They are synthesized by a modular polyketide synthase (PKS) system.

Q2: What is the primary biosynthetic pathway for Octacosamicins?

The biosynthesis of Octacosamicins involves a complex enzymatic assembly line. The pathway for the closely related Octacosamicin A has been identified and involves the use of 4-guanidinobutyryl-CoA as a starter unit and (2R)-hydroxymalonyl-CoA as an extender unit.[1] The final product is released through an unconventional intermolecular amidation process.

Q3: My fermentation is producing Octacosamicin A but very little or no this compound. Why might this be?

While the exact regulatory mechanisms governing the ratio of Octacosamicin A to B are not yet fully elucidated, potential reasons for low this compound yield include:

  • Suboptimal Fermentation Conditions: The optimal conditions for the production of each analogue may differ.

  • Precursor Limitation: A specific precursor required for the final steps of this compound synthesis might be limited.

  • Enzymatic Conversion: It is possible that one compound is a precursor to the other, and the converting enzyme is not being expressed or is inactive.

  • Degradation: this compound may be less stable than Octacosamicin A under the current fermentation or extraction conditions.

Q4: Is there a known elicitor for Octacosamicin production?

Yes, sub-inhibitory concentrations of streptomycin have been shown to elicit the production of Octacosamicin A in Amycolatopsis azurea.[1][2][3] This strategy may also enhance the yield of this compound.

Troubleshooting Guides

Problem 1: Very Low or Undetectable Yield of this compound

This guide provides a systematic approach to troubleshoot a lack of this compound production.

LowYieldTroubleshooting start Start: Low/No this compound check_quantification Step 1: Verify Quantification Method start->check_quantification check_culture Step 2: Confirm Culture Viability & Purity check_quantification->check_culture Method Validated no_improvement Re-evaluate Strain/Genetics check_quantification->no_improvement Method Faulty optimize_media Step 3: Optimize Fermentation Medium check_culture->optimize_media Culture Healthy check_culture->no_improvement Contamination/Poor Growth optimize_conditions Step 4: Optimize Physical Parameters optimize_media->optimize_conditions Media Optimized optimize_media->no_improvement No Improvement precursor_feeding Step 5: Precursor Feeding Experiments optimize_conditions->precursor_feeding Conditions Optimized optimize_conditions->no_improvement No Improvement elicitor_study Step 6: Elicitor Application precursor_feeding->elicitor_study Precursors Tested precursor_feeding->no_improvement No Improvement end Improved Yield elicitor_study->end Yield Improved elicitor_study->no_improvement No Improvement

Caption: A stepwise workflow for troubleshooting low this compound yield.

Detailed Steps:

  • Verify Quantification Method: Ensure your analytical method (e.g., HPLC) is sensitive and calibrated for this compound. See the "Experimental Protocols" section for a general HPLC method.

  • Confirm Culture Viability and Purity:

    • Microscopy: Check for typical Amycolatopsis azurea morphology and screen for contaminants.

    • Growth Curve: Ensure the culture is reaching an appropriate cell density before the production phase.

  • Optimize Fermentation Medium: Systematically evaluate the impact of carbon and nitrogen sources. See Table 1 for a starting point.

  • Optimize Physical Parameters: Fine-tune pH, temperature, and aeration, as these are critical for secondary metabolite production. See Table 2 for suggested ranges.

  • Precursor Feeding: Supplement the medium with precursors known to be involved in polyketide synthesis. See "Experimental Protocols" for a precursor feeding strategy.

  • Elicitor Application: Introduce sub-inhibitory concentrations of streptomycin to potentially trigger the expression of the biosynthetic gene cluster.

Problem 2: Inconsistent this compound Yields Between Batches

Inconsistent yields often point to variability in starting materials or fermentation conditions.

InconsistentYieldTroubleshooting start Start: Inconsistent Yields check_inoculum Standardize Inoculum Preparation start->check_inoculum check_media Verify Media Component Quality check_inoculum->check_media Inoculum Standardized check_params Calibrate & Monitor Fermenter Probes (pH, DO) check_media->check_params Media Consistent end Consistent Yield Achieved check_params->end Parameters Stable

Caption: Troubleshooting workflow for inconsistent this compound production.

Detailed Steps:

  • Standardize Inoculum: Ensure a consistent age, size, and metabolic state of the inoculum for each fermentation.

  • Verify Media Components: Use high-quality, consistent batches of media components. Lot-to-lot variability in complex components like yeast extract can significantly impact yield.

  • Calibrate and Monitor Equipment: Regularly calibrate pH and dissolved oxygen (DO) probes. Ensure that agitation and aeration rates are accurately controlled.

Data Presentation

Disclaimer: The following tables provide illustrative data based on typical fermentation optimization for Amycolatopsis species. The optimal values for this compound production must be determined experimentally.

Table 1: Effect of Carbon and Nitrogen Sources on Polyketide Production (Illustrative)

Carbon Source (20 g/L)Nitrogen Source (5 g/L)Relative this compound Yield (%)
GlucoseYeast Extract85
Soluble StarchPeptone100
GlycerolTryptone70
MaltoseCasamino Acids95

Table 2: Influence of Physical Parameters on Fermentation (Illustrative)

ParameterRange TestedIllustrative Optimum
pH6.0 - 8.57.6
Temperature (°C)25 - 3529
Agitation (rpm)150 - 300250
Inoculum Size (%)2.0 - 8.04.5

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC (General Method)

This protocol provides a starting point for developing a quantitative HPLC method.

  • Sample Preparation:

    • Centrifuge 10 mL of fermentation broth.

    • Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate or a similar organic solvent.

    • Evaporate the organic solvent under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol or mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at the absorbance maximum for polyenes (typically in the UV range of 300-400 nm).

    • Quantification: Use a purified standard of this compound to create a calibration curve. If a standard is unavailable, relative quantification against a control fermentation can be performed.

Protocol 2: Precursor Feeding Experiment

This experiment aims to determine if the lack of specific precursors is limiting production.

  • Prepare Precursor Stock Solutions:

    • Prepare sterile, pH-neutral stock solutions of potential precursors such as L-arginine (a precursor to the guanidino group in the starter unit) and glycine.

  • Experimental Setup:

    • Set up several parallel fermentations under standard conditions.

    • To different flasks, add the precursor stock solutions at various concentrations (e.g., 0.1, 0.5, 1.0 g/L).

    • Add the precursors at the beginning of the stationary phase, when secondary metabolism is typically induced.

    • Include a control fermentation with no added precursors.

  • Analysis:

    • Harvest all fermentations at the same time point.

    • Quantify this compound yield using the established HPLC method.

    • Compare the yields from the precursor-fed flasks to the control.

Protocol 3: Elicitor Study with Streptomycin

This protocol investigates the effect of streptomycin as a production elicitor.

  • Prepare Streptomycin Stock:

    • Prepare a sterile stock solution of streptomycin sulfate.

  • Experimental Setup:

    • Inoculate several flasks for fermentation.

    • At the time of inoculation, add streptomycin to achieve final sub-inhibitory concentrations (e.g., 0.1, 0.25, 0.5 µg/mL). It is crucial to first determine the minimum inhibitory concentration (MIC) for your strain.

    • Include a control fermentation without streptomycin.

  • Analysis:

    • Monitor cell growth to ensure the streptomycin concentrations used are indeed sub-inhibitory.

    • At the end of the fermentation, quantify this compound production and compare the yields of the treated and untreated cultures.[2][3]

References

Technical Support Center: Enhancing Polyketide Production in Amycolatopsis Species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amycolatopsis species. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the production of valuable polyketides.

Frequently Asked Questions (FAQs)

Q1: What are the major classes of polyketides produced by Amycolatopsis species?

A1: Amycolatopsis species are a rich source of diverse bioactive secondary metabolites.[1][2][3] The major classes of polyketides produced include macrolides, macrolactams, linear polyketides, glycopeptides (which have a polyketide-derived aglycone), and ansamycins.[4] Notable examples include the antibiotics rifamycin and vancomycin.[3][5][6]

Q2: What are the primary strategies to enhance polyketide production in Amycolatopsis?

A2: The primary strategies involve a combination of genetic engineering, optimization of fermentation media, and process optimization.[7] Genetic approaches include overexpression of biosynthetic genes, deletion of competing pathways, and manipulation of regulatory genes.[8][9] Media and fermentation optimization focuses on providing optimal nutrients and environmental conditions to maximize yield.[6][7][10]

Q3: What genetic tools are available for the manipulation of Amycolatopsis species?

A3: While historically challenging, a growing number of genetic tools are available for Amycolatopsis. These include:

  • Cloning Vectors: Various shuttle vectors have been developed based on indigenous plasmids like pMEA100, pMEA300, and pA387.[11]

  • Gene Transfer Methods: Methods such as protoplast transformation, electroporation, direct transformation of mycelia, and intergeneric conjugation from E. coli are used to introduce DNA.[11][12]

  • Genome Editing: Advanced tools like the CRISPR-Cas9 and CRISPR-Cas12a systems have been successfully employed for gene deletions and modifications with high efficiency.[9][13] The pSAM2 site-specific recombination system is another tool for creating marker-free deletions.[5]

Q4: How can I optimize the fermentation medium for my Amycolatopsis strain?

A4: Medium optimization is crucial for high polyketide yields and typically involves screening and optimizing the concentrations of carbon, nitrogen, and phosphate sources.[6][14] Statistical methods like Response Surface Methodology (RSM) can be employed to efficiently optimize multiple parameters simultaneously.[15] Key components to consider for optimization include glucose, glycerol, soybean flour, yeast extract, and various inorganic salts.[6][7]

Troubleshooting Guides

Issue 1: Low or No Polyketide Production
Possible Cause Troubleshooting Step
Suboptimal Culture Conditions Verify and optimize key fermentation parameters such as pH, temperature, aeration, and agitation speed.[7][10] Refer to the optimized conditions for similar compounds in the literature (see Table 1).
Inappropriate Media Composition Screen different carbon and nitrogen sources. Perform a systematic optimization of media components using statistical designs like Plackett-Burman and Central Composite Design.[15]
Genetic Instability of the Strain Re-isolate single colonies and screen for high-producing variants. Use cryopreservation for long-term storage of high-producing strains.
Incorrect Precursor Supply Supplement the medium with known precursors of your target polyketide.
Repression of Biosynthetic Genes Analyze the genome for potential repressor genes and consider their deletion using CRISPR-Cas systems.[9]
Issue 2: Inconsistent Polyketide Yields Between Batches
Possible Cause Troubleshooting Step
Variability in Inoculum Quality Standardize the inoculum preparation protocol, ensuring consistent age, cell density, and morphology.
Inconsistent Media Preparation Prepare media components from fresh, high-quality stocks. Ensure accurate weighing and complete dissolution of all components.
Fluctuations in Fermentation Parameters Calibrate all sensors (pH, dissolved oxygen, temperature) before each fermentation run. Monitor and maintain these parameters strictly throughout the process.
Contamination Regularly check for microbial contamination using microscopy and plating on selective media.

Quantitative Data Summary

Table 1: Optimized Fermentation Parameters for Polyketide Production in Amycolatopsis Species

PolyketideAmycolatopsis SpeciespHTemperature (°C)Agitation (rpm)AerationKey Media ComponentsYield ImprovementReference
VancomycinA. orientalis7.629255< 1:10 medium-to-air ratioCrude glycerol, Soybean flour-[7][10]
Rifamycin BA. mediterranei S6996.7-7.028200-500>30% DOGlucose, Yeast Extract, KNO310.4-fold increase[6][16]
Natural VanillinAmycolatopsis sp. ATCC 39116----Ferulic acid2.2 g/L increase[8]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in Amycolatopsis

This protocol provides a general workflow for gene deletion. Specific plasmid construction details will vary.

  • gRNA Design and Plasmid Construction:

    • Design two unique 20-bp guide RNAs (gRNAs) targeting the upstream and downstream regions of the gene of interest.

    • Clone the gRNAs into a suitable CRISPR-Cas9 expression vector for Amycolatopsis.

    • Construct a suicide or temperature-sensitive delivery plasmid containing the Cas9 expression cassette, the gRNA expression cassettes, and two homologous recombination arms (each ~1-2 kb) flanking the target gene.

  • Transformation of Amycolatopsis:

    • Prepare competent mycelia or protoplasts of the Amycolatopsis strain.

    • Introduce the CRISPR-Cas9 plasmid via intergeneric conjugation from E. coli or by direct transformation methods like electroporation.[12]

    • Select for transformants on appropriate antibiotic-containing agar plates.

  • Screening for Deletion Mutants:

    • Isolate individual colonies and cultivate them in liquid medium.

    • Extract genomic DNA.

    • Perform PCR analysis using primers flanking the target gene to identify colonies with the desired deletion. The wild-type will yield a larger PCR product than the deletion mutant.

  • Curing of the CRISPR Plasmid:

    • For temperature-sensitive plasmids, cultivate the confirmed mutants at a non-permissive temperature to promote plasmid loss.

    • For suicide vectors that have integrated, a second recombination event is required to remove the plasmid, which can be selected for if a counter-selection marker is present.

Protocol 2: Media Optimization using Response Surface Methodology (RSM)
  • Screening of Significant Factors (Plackett-Burman Design):

    • Identify a range of potential carbon and nitrogen sources and other factors (e.g., trace elements, pH) that may influence production.

    • Use a Plackett-Burman statistical design to screen for the most significant factors affecting polyketide yield with a minimal number of experiments.

  • Optimization of Significant Factors (Central Composite Design):

    • Select the top 3-4 most significant factors identified from the Plackett-Burman experiment.

    • Use a central composite design (CCD) to investigate the interactions between these factors and determine their optimal concentrations.

    • The design will include factorial points, axial points, and a center point.

  • Data Analysis and Model Validation:

    • Perform the fermentation experiments according to the CCD matrix.

    • Analyze the results using statistical software to fit a quadratic model to the data.

    • Determine the optimal concentrations of the significant factors from the model.

    • Validate the model by performing a fermentation experiment using the predicted optimal medium composition and comparing the experimental yield to the predicted yield.

Visualizations

experimental_workflow cluster_genetic Genetic Engineering cluster_fermentation Fermentation Optimization gRNA_design gRNA Design & Plasmid Construction transformation Transformation of Amycolatopsis gRNA_design->transformation screening Screening for Mutants transformation->screening curing Plasmid Curing screening->curing pb_design Plackett-Burman Design ccd Central Composite Design pb_design->ccd validation Model Validation ccd->validation start Start: Low Polyketide Yield cluster_genetic cluster_genetic start->cluster_genetic Option 1 cluster_fermentation cluster_fermentation start->cluster_fermentation Option 2 end End: Enhanced Polyketide Production cluster_genetic->end cluster_fermentation->end

Caption: General workflow for enhancing polyketide production.

signaling_pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modification Post-PKS Modification acetyl_coa Acetyl-CoA pks Loading Module Module 1 Module 2 ... Thioesterase Domain acetyl_coa->pks:f0 propionyl_coa Propionyl-CoA propionyl_coa->pks:f0 methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->pks:f0 polyketide_backbone Polyketide Backbone pks->polyketide_backbone tailoring_enzymes Tailoring Enzymes (e.g., P450s, Glycosyltransferases) final_product Bioactive Polyketide tailoring_enzymes->final_product precursors Primary Metabolism precursors->acetyl_coa precursors->propionyl_coa precursors->methylmalonyl_coa polyketide_backbone->tailoring_enzymes

Caption: Simplified polyketide biosynthesis pathway.

References

overcoming challenges in the purification of polyene antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polyene antibiotics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of antifungal agents.

Troubleshooting Guides

Polyene antibiotics, such as Amphotericin B and Nystatin, are notoriously challenging to purify due to their inherent instability, low solubility, and tendency to aggregate. This section provides solutions to common problems you may encounter during your experiments.

Problem 1: Low Yield

Symptom: The final yield of the purified polyene antibiotic is significantly lower than expected.

Possible Cause Troubleshooting Steps
Degradation during extraction and purification Polyene antibiotics are sensitive to light, heat, and extreme pH.[1][2] Protect all solutions from light by using amber glassware or covering vessels with aluminum foil.[1] Perform purification steps at reduced temperatures where possible. Maintain the pH of solutions within the stability range of the specific polyene antibiotic, typically between pH 6 and 8 for Nystatin and avoiding acidic conditions for many polyenes.[2][3]
Incomplete extraction from mycelia Ensure complete cell lysis to release the antibiotic. Optimize the choice of extraction solvent. Methanol is commonly used for initial extraction from the mycelial cake.[4] Multiple extraction steps may be necessary to maximize recovery.
Precipitation during solvent exchange or pH adjustment Polyene antibiotics have poor solubility in many solvents.[5] When changing solvents or adjusting pH, add the anti-solvent or pH adjusting solution slowly and with vigorous stirring to prevent localized high concentrations that can cause precipitation.
Loss during chromatographic steps Ensure proper column packing and equilibration. Optimize the mobile phase composition to ensure the antibiotic binds effectively to the stationary phase and elutes in a sharp peak. Irreversible binding to the column can be a source of yield loss.
Aggregation leading to precipitation The formation of aggregates can lead to precipitation and loss of product.[6] Work with dilute solutions when possible, although this may not always be practical. The addition of certain excipients or working in specific solvent systems can help maintain the monomeric state.[]
Problem 2: Product Instability and Degradation

Symptom: The purified antibiotic shows loss of activity, or analytical methods (e.g., HPLC, UV-Vis) indicate the presence of degradation products.

Possible Cause Troubleshooting Steps
Photodegradation Polyene antibiotics are rapidly degraded by light.[1] All steps of the purification process should be carried out under light-protected conditions.[1]
pH-induced degradation Polyenes are susceptible to degradation at acidic pH and to a lesser extent at highly alkaline pH.[3] Maintain the pH of all buffers and solutions within the optimal stability range for the specific antibiotic. For instance, Nystatin and Amphotericin B are most stable between pH 5 and 7.[8]
Thermal degradation Avoid high temperatures during purification. Use chilled solvents and perform extractions and chromatographic steps in a cold room or with jacketed columns if possible. For long-term storage, keep the purified antibiotic at low temperatures (-20°C or below) and protected from light.
Oxidation Polyenes are susceptible to oxidation.[6] Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants to solutions, though compatibility with the final product's intended use must be considered.
Problem 3: Product Aggregation

Symptom: The solution becomes cloudy or forms a precipitate, especially in aqueous media. This can lead to difficulties in handling, inaccurate quantification, and reduced bioactivity.

Possible Cause Troubleshooting Steps
Hydrophobic interactions in aqueous solutions Polyene antibiotics are amphipathic and tend to aggregate in aqueous solutions to minimize the exposure of their hydrophobic polyene chain to water.[6]
Working above the critical aggregation concentration (CAC) The concentration at which aggregation occurs is known as the CAC. Try to work below this concentration if possible.
Solvent composition The choice of solvent can significantly impact aggregation. Polyenes are more likely to exist as monomers in organic solvents like DMSO and DMF.[6]
Counteracting Aggregation Use of co-solvents can disrupt aggregation. For instance, the presence of a poloxamer can increase the CAC of nystatin in a concentration-dependent manner.[9] Formulations with detergents like sodium deoxycholate can also improve solubility and reduce aggregation.[6]
Problem 4: Impurities in the Final Product

Symptom: Analytical methods (e.g., HPLC, LC-MS) show the presence of contaminants in the purified antibiotic.

Possible Cause Troubleshooting Steps
Co-extraction of related compounds Fermentation broths often contain a mixture of related polyene structures (e.g., Amphotericin A and B).[10] Optimize chromatographic conditions (e.g., mobile phase gradient, column chemistry) to achieve better separation of the desired compound from its analogs.
Presence of degradation products If purification conditions are not optimized to prevent degradation, the final product may be contaminated with these byproducts. Refer to the "Product Instability and Degradation" section for mitigation strategies.
Carryover of process materials Residual solvents, salts, or other reagents used during purification can contaminate the final product. Ensure adequate washing of the precipitated or crystallized product. Use volatile buffers or solvents that can be easily removed by lyophilization or vacuum drying.
Inadequate chromatographic separation The chosen chromatographic method may not have sufficient resolution to separate all impurities. Experiment with different stationary phases (e.g., C18, phenyl), mobile phase modifiers, and gradient profiles. Preparative HPLC is often required for high-purity material.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polyene antibiotics?

A1: The main difficulties stem from their inherent chemical instability, poor solubility in many common solvents, and strong tendency to form aggregates in aqueous solutions.[5] They are particularly sensitive to light, heat, and non-neutral pH, which can lead to degradation and loss of activity.[1][2]

Q2: How can I improve the solubility of my polyene antibiotic during purification?

A2: Solubility can be enhanced by using polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acidic/basic aqueous solutions.[12][13] For example, Amphotericin B is insoluble in water at neutral pH but soluble at pH 2 or 11.[12][13] The use of co-solvents and formulating agents like sodium deoxycholate can also significantly improve solubility in aqueous media.[6]

Q3: What is the best way to store purified polyene antibiotics?

A3: Purified polyene antibiotics should be stored as a dry powder at low temperatures (e.g., -20°C), protected from light and moisture. Aqueous solutions are generally unstable and should be prepared fresh. If solutions must be stored, they should be kept at 2-8°C, protected from light, and used within a few days.[12]

Q4: How can I monitor the purity of my polyene antibiotic during purification?

A4: High-performance liquid chromatography (HPLC) with UV-Vis detection is the most common and reliable method for assessing the purity of polyene antibiotics.[14] The characteristic UV-Vis absorption spectrum of the polyene chromophore allows for sensitive detection. Thin-layer chromatography (TLC) can also be used for rapid, qualitative analysis.

Q5: My polyene antibiotic appears to be aggregating. How can I prevent this?

A5: Aggregation is a common issue, particularly in aqueous solutions. To minimize aggregation, you can work with more dilute solutions, although this may not always be feasible. Using organic solvents like DMSO or DMF where polyenes exist as monomers is another option.[6] The addition of certain surfactants or polymers can also help to deaggregate the antibiotic.[9]

Data Presentation

Table 1: Solubility of Amphotericin B in Various Solvents
SolventSolubility (mg/mL)Temperature (°C)
DMSO30 - 40Not Specified
DMSO2225
DMSO~2Not Specified
Dimethylformamide (DMF)2 - 4Not Specified
Water (pH 2 or 11)SolubleNot Specified
Water (pH 6-7)InsolubleNot Specified
EthanolInsoluble25

Data compiled from multiple sources.[12][13][15][16]

Table 2: Solubility of Nystatin in Various Solvents at 28°C
SolventSolubility (mg/mL)
Water0.36
Methanol11.2
Ethanol1.2
Ethylene Glycol8.75
DMSO19
Carbon Tetrachloride1.23
Chloroform0.48
Benzene0.28

Data compiled from multiple sources.[2][10][17]

Table 3: Degradation Kinetics of Nystatin upon Photodegradation
Kinetic StepReaction OrderRate Constant (min⁻¹)
Step 1First-Order0.0929 (±0.0076)
Step 2Zero-Order0.0052 (±0.0016)

Nystatin undergoes a two-step consecutive photodegradation when exposed to a 366 nm UV lamp.[18][19][20][21]

Experimental Protocols

Protocol 1: Purification of Nystatin by Solvent Extraction and Crystallization

This protocol is a generalized procedure based on common methods for nystatin purification.

  • Extraction:

    • Add a water-miscible organic solvent (e.g., n-propyl alcohol) to the Streptomyces noursei fermentation broth.[22]

    • Adjust the pH of the mixture to 4-6, and then to 6.5-7.5.[6]

    • Filter to remove insoluble materials.

    • Evaporate the organic solvent to precipitate crude nystatin.[22]

  • Purification:

    • Slurry the crude nystatin precipitate in an aqueous isopropanol solution containing sodium hexametaphosphate.[6]

    • Heat the slurry to 55-58°C, then cool to 6-8°C to precipitate the purified nystatin.[6]

    • Recover the nystatin by filtration.

  • Crystallization:

    • Dissolve the purified nystatin in a methanol-calcium chloride solution.[23]

    • Add water and adjust the pH to 5.9-6.1.[6]

    • Filter to remove any undissolved material.

    • Adjust the filtrate pH to 5.3-5.5 and heat to 50-55°C for 20-30 minutes.[6]

    • Cool the solution to induce crystallization and recover the nystatin crystals by filtration.[6]

Protocol 2: Purification of Amphotericin B by Solvent Extraction and Crystallization

This protocol is a generalized procedure based on common methods for Amphotericin B purification.

  • Extraction:

    • Suspend crude or partially purified Amphotericin B in a mixture of methanol and dimethylformamide (DMF).[24]

    • Add an acid (e.g., citric acid) to dissolve the Amphotericin B.[24]

    • Filter the mixture to remove any insoluble materials.[24]

  • Crystallization:

    • To the filtrate, add a mixture of methylene chloride and chilled water (5-10°C).[24]

    • Adjust the pH to approximately 6 with an aqueous base (e.g., triethanolamine) to precipitate the Amphotericin B.[24]

    • Heat the resulting slurry to 45-55°C to promote crystallization.[24]

    • Cool the mixture to induce further crystallization.

    • Recover the crystalline Amphotericin B by filtration and wash with a suitable solvent (e.g., aqueous methanol).[24]

    • Dry the final product, retaining a small amount of water (2-6% by weight) for stability.[24]

Visualizations

Purification_Workflow cluster_extraction Extraction cluster_purification Purification/Crystallization cluster_final_product Final Product Fermentation_Broth Fermentation_Broth Add_Solvent Add_Solvent Fermentation_Broth->Add_Solvent e.g., Methanol/DMF Adjust_pH Adjust_pH Add_Solvent->Adjust_pH Acidification Filter_Insolubles Filter_Insolubles Adjust_pH->Filter_Insolubles Add_Antisolvent Add_Antisolvent Filter_Insolubles->Add_Antisolvent e.g., Methylene Chloride/Water Neutralize_pH Neutralize_pH Add_Antisolvent->Neutralize_pH Heat_Cool_Cycle Heat_Cool_Cycle Neutralize_pH->Heat_Cool_Cycle Induce Crystallization Filter_Crystals Filter_Crystals Heat_Cool_Cycle->Filter_Crystals Wash_Crystals Wash_Crystals Filter_Crystals->Wash_Crystals Dry_Product Dry_Product Wash_Crystals->Dry_Product Purified_Antibiotic Purified_Antibiotic Dry_Product->Purified_Antibiotic Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Degradation Degradation Start->Degradation Aggregation Aggregation Start->Aggregation Impurity Impurity Start->Impurity Incomplete_Extraction Re-extract Mycelia Low_Yield->Incomplete_Extraction Check Extraction Efficiency Optimize_Conditions Adjust Parameters Low_Yield->Optimize_Conditions Review pH, Temp, Light Protect_from_Light Implement Light Protection Degradation->Protect_from_Light Use Amber Vials Control_pH_Temp Modify Buffer/Temperature Degradation->Control_pH_Temp Buffer & Cool Modify_Solvent Change Solvent System Aggregation->Modify_Solvent Use Co-solvents/Dispersing Agents Dilute_Sample Reduce Concentration Aggregation->Dilute_Sample Work Below CAC Improve_Chromatography Refine HPLC/TLC Impurity->Improve_Chromatography Optimize Separation Prevent_Degradation Implement Stability Measures Impurity->Prevent_Degradation See Degradation Path

References

identifying and removing common impurities in Octacosamicin B samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octacosamicin B. Our goal is to help you identify and remove common impurities from your samples, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

Impurities in this compound samples can originate from several sources:

  • Co-fermentation products: The producing organism, Amycolatopsis azurea, also produces other secondary metabolites that may be co-extracted with this compound. A common related impurity is Octacosamicin A .[1] Other metabolites from this organism include azureomycins and dipyrimicins.[2][3]

  • Biosynthetic precursors and intermediates: Incomplete biosynthetic pathways can lead to the presence of precursor molecules or shunt metabolites.

  • Degradation products: this compound may degrade over time or under certain storage conditions (e.g., pH, temperature, light exposure). The exact degradation pathways are not well-documented in the available literature.

  • Residual fermentation media: Components from the culture medium may be carried through the extraction process.

  • Solvents and reagents: Impurities can be introduced from the solvents and reagents used during extraction and purification.

Q2: I see two closely related peaks in my HPLC chromatogram. How can I determine which is this compound and which is Octacosamicin A?

Octacosamicin A and B are structurally very similar, which can make their separation challenging. Here’s a suggested approach:

  • Mass Spectrometry (MS): The primary difference between Octacosamicin A and B lies in their mass. Analyze your sample using high-resolution mass spectrometry to differentiate the two compounds based on their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques can be used for structural elucidation to definitively identify each compound.[1]

  • Chromatographic Optimization: Systematically optimize your HPLC method (e.g., gradient, solvent system, column chemistry) to improve the resolution between the two peaks.

Q3: My purified this compound sample shows new, smaller peaks after storage. What are these and how can I avoid them?

The appearance of new peaks upon storage suggests degradation of your sample. To minimize degradation:

  • Storage Conditions: Store your sample at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if it is sensitive to oxidation.

  • pH Stability: Investigate the pH stability of this compound to determine the optimal pH for storage in solution.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your sample into smaller volumes to avoid repeated freezing and thawing, which can accelerate degradation.

Troubleshooting Guides

Issue 1: Poor Separation of this compound and A

Problem: Your HPLC method does not provide baseline separation between this compound and Octacosamicin A.

Solution:

  • Method Optimization: Follow the detailed protocol below for optimizing your HPLC method.

  • Column Selection: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to exploit subtle differences in the polarity and structure of the two molecules.

  • Initial Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a relevant wavelength (if chromophore is present) and/or coupled to a mass spectrometer.

  • Optimization Steps:

    • Gradient Modification: If co-elution occurs, flatten the gradient in the region where the compounds elute. For example, if they elute at 50% B, try a gradient segment of 45-55% B over 20 minutes.

    • Solvent System Change: Replace acetonitrile with methanol to alter the selectivity of the separation.

    • Temperature Adjustment: Vary the column temperature (e.g., 25°C, 30°C, 40°C) as this can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.

Issue 2: Presence of Unknown Impurities

Problem: Your sample contains several unknown peaks that do not correspond to Octacosamicin A or B.

Solution:

  • Impurity Identification: Use LC-MS/MS to obtain the mass and fragmentation pattern of the unknown impurities. This data can be used to search databases or propose potential structures.

  • Purification: Employ preparative chromatography to isolate a sufficient quantity of the impurity for structural elucidation by NMR.

G cluster_0 Impurity Identification cluster_1 Impurity Removal A Initial Sample Analysis (HPLC-UV/MS) B Unknown Peaks Detected A->B C LC-MS/MS Analysis B->C D Data Analysis (Mass & Fragmentation) C->D E Putative Impurity Identification D->E F Develop Preparative HPLC Method E->F Guide Purification Strategy G Fraction Collection F->G H Purity Analysis of Fractions G->H I Pool Pure Fractions H->I J Final Purity Assessment I->J

Caption: Workflow for the identification and subsequent removal of unknown impurities.

Data Presentation: Purification of this compound

The following table illustrates hypothetical data from a purification run to remove Octacosamicin A and an unknown impurity from an this compound sample.

Compound Initial Purity (Area %) Purity after Prep-HPLC (Area %)
This compound85.299.5
Octacosamicin A10.5< 0.1
Unknown Impurity 14.3< 0.1

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical steps in troubleshooting common issues encountered during this compound purification.

G cluster_0 Troubleshooting Logic Start Start with Impure Sample HPLC_Analysis Analytical HPLC Start->HPLC_Analysis Check_Purity Purity > 99%? HPLC_Analysis->Check_Purity End Pure Sample Check_Purity->End Yes Known_Impurity Known Impurity (e.g., Octacosamicin A)? Check_Purity->Known_Impurity No Optimize_HPLC Optimize HPLC Method Known_Impurity->Optimize_HPLC Yes Unknown_Impurity Characterize Impurity (LC-MS/MS, NMR) Known_Impurity->Unknown_Impurity No Prep_HPLC Preparative HPLC Optimize_HPLC->Prep_HPLC Prep_HPLC->HPLC_Analysis Develop_New_Method Develop New Purification Strategy Unknown_Impurity->Develop_New_Method Develop_New_Method->Prep_HPLC

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Fed-Batch Fermentation for Increased Octacosamicin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fed-batch fermentation for the production of Octacosamicin B from Amycolatopsis azurea.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue IDProblemPotential CausesSuggested Solutions
OB-T01 Low or no this compound production despite cell growth. - Ineffective elicitation by streptomycin. - Sub-optimal concentration of streptomycin. - Degradation of streptomycin during fermentation.- Verify the addition of a sub-inhibitory concentration of streptomycin to the culture. - Optimize the streptomycin concentration (a starting point is 0.25 mg/mL). - Consider adding streptomycin at the beginning of the stationary phase rather than at the start of the fermentation.[1]
OB-T02 Initial good production of this compound, but the production rate decreases or stops prematurely. - Depletion of key precursors (e.g., 4-guanidinobutyryl-CoA, (2R)-hydroxymalonyl-CoA, glycine).[2] - Nutrient limitation in the feed medium (carbon, nitrogen, or phosphate). - Accumulation of inhibitory byproducts.- Supplement the feed medium with precursors like arginine (a precursor to the guanidine group) and glycine. - Analyze the spent medium to identify and address nutrient limitations. - Adjust the feeding strategy to avoid the accumulation of rapidly consumed carbon sources that might lead to the formation of inhibitory metabolites.
OB-T03 Poor cell growth in the bioreactor. - Sub-optimal fermentation parameters (pH, temperature, dissolved oxygen). - Inadequate inoculum quality or size. - Issues with the composition of the batch or feed medium.- Optimize pH (around 7.0) and temperature (28-30°C) for Amycolatopsis azurea. - Ensure a healthy and actively growing seed culture is used for inoculation. - Review and optimize the composition of both the initial batch medium and the feeding solution.
OB-T04 Excessive foaming in the fermenter. - High agitation speed. - Protein-rich components in the medium (e.g., yeast extract, peptone).- Reduce the agitation speed, while ensuring adequate dissolved oxygen levels. - Add an appropriate antifoaming agent as needed.
OB-T05 Inconsistent batch-to-batch production of this compound. - Variability in inoculum preparation. - Inconsistent quality of raw materials for the medium. - Fluctuations in fermentation parameters.- Standardize the inoculum development protocol. - Use high-quality, consistent sources for all medium components. - Implement strict monitoring and control of pH, temperature, dissolved oxygen, and feeding rates.

Frequently Asked Questions (FAQs)

1. What is the role of streptomycin in this compound production?

Sub-inhibitory concentrations of streptomycin have been shown to elicit the production of Octacosamicin A in Amycolatopsis azurea.[1][2] It is believed that streptomycin acts as a signaling molecule or induces a stress response that activates the silent biosynthetic gene cluster (oca BGC) responsible for Octacosamicin production.

2. What are the key precursors for this compound biosynthesis?

The biosynthesis of Octacosamicin A, a closely related compound, involves the starter unit 4-guanidinobutyryl-CoA and the extender unit (2R)-hydroxymalonyl-CoA. Glycine is also incorporated into the final molecule.[2] Ensuring the availability of these precursors is crucial for high-yield production.

3. What is a good starting point for the fed-batch feeding strategy?

Based on studies with other polyketides produced by Amycolatopsis, a good starting point is a glucose-based feeding strategy to maintain a constant, low level of glucose in the fermenter. This can be initiated once the initial glucose in the batch medium is depleted. The feed can be a concentrated solution of glucose, and potentially supplemented with a nitrogen source like yeast extract or soytone.[3][4][5][6][7]

4. How does dissolved oxygen (DO) affect this compound production?

For many actinomycetes, maintaining a sufficient level of dissolved oxygen is critical for the production of secondary metabolites.[8] It is recommended to control the DO level, especially during the growth phase, to ensure optimal biomass and subsequent antibiotic production.

5. What are the optimal pH and temperature for Amycolatopsis azurea fermentation?

The optimal growth temperature for Amycolatopsis azurea is typically around 28-30°C. The pH should be maintained near neutral (around 7.0).[3]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for optimizing this compound production. Note that specific values for this compound fed-batch fermentation are limited in the literature; therefore, some data is adapted from studies on other polyketide antibiotics produced by Amycolatopsis species and should be used as a starting point for optimization.

Table 1: Recommended Fermentation Parameters for Amycolatopsis azurea

ParameterRecommended RangeNotes
Temperature28 - 30 °C
pH6.5 - 7.5Control is recommended.
Dissolved Oxygen (DO)> 30% saturationCritical for secondary metabolite production.
Agitation200 - 500 rpmDependent on fermenter geometry; adjust to maintain DO and mixing.

Table 2: Example of a Fed-Batch Feeding Strategy for a Related Polyketide (Rifamycin B) in Amycolatopsis mediterranei

PhaseDurationFeeding StrategyReference
Batch Phase48 - 72 hoursNo feeding[4][5][6][7]
Fed-Batch PhaseUntil harvestConstant glucose feed (e.g., 0.33 g/L/h) or pulse additions.[9]

Experimental Protocols

Inoculum Development Protocol for Amycolatopsis azurea
  • Plate Culture: Streak a frozen stock of Amycolatopsis azurea on an ISP2 agar plate (Composition: 4.0 g/L yeast extract, 10.0 g/L malt extract, 4.0 g/L glucose, 20.0 g/L agar). Incubate at 30°C until colonies are visible.

  • Seed Culture: Inoculate a single colony into a 250 mL flask containing 50 mL of Trypticase Soy Broth. Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Inoculum: Use the seed culture to inoculate the fermenter at a volume of 5-10% (v/v).

Fed-Batch Fermentation Protocol for this compound Production (Suggested Starting Point)
  • Batch Medium: Prepare the initial fermentation medium. A suitable medium is F2m1 (g/L): Glucose 120.0, Soytone 30.0, NH4NO3 1.0, KH2PO4 1.0, CaCO3 8.5, MgSO4·7H2O 0.8, Sodium diethyl barbiturate 1.0. Adjust the initial pH to 7.1.[6][7]

  • Fermentation Start-up: Inoculate the fermenter with the seed culture. Set the temperature to 28°C and maintain the pH at 7.0. Control the dissolved oxygen above 30% by adjusting agitation and aeration.

  • Elicitor Addition: Add a sterile solution of streptomycin to a final concentration of 0.25 mg/mL at the onset of the stationary phase (typically after 48-72 hours).

  • Fed-Batch Start: Begin the feed when the initial glucose concentration drops significantly (e.g., below 10 g/L).

  • Feed Medium: Prepare a concentrated feed solution, for example: 500 g/L glucose and 50 g/L yeast extract.

  • Feeding Strategy: Start with a low, constant feed rate (e.g., 0.2-0.4 g of glucose per liter of initial volume per hour) and adjust based on the residual glucose concentration and the production of this compound.

  • Sampling and Analysis: Take samples periodically to measure cell growth (optical density or dry cell weight), glucose concentration, pH, and this compound concentration.

Analytical Method for this compound Quantification (Suggested HPLC-MS/MS Method)

This is a proposed method based on general procedures for similar polyketides and would require validation.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium.

    • Extract the supernatant and the mycelium separately with an organic solvent such as ethyl acetate or methanol.

    • Combine the extracts, evaporate to dryness, and reconstitute in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined by infusing a purified standard.

Visualizations

Generalized Signaling Pathway for Antibiotic Production in Actinomycetes

G cluster_environmental_signals Environmental & Physiological Signals cluster_regulatory_cascade Regulatory Cascade cluster_biosynthesis This compound Biosynthesis Nutrient_Limitation Nutrient Limitation (Carbon, Nitrogen, Phosphate) Global_Regulators Global Regulators (e.g., PhoP, GlnR) Nutrient_Limitation->Global_Regulators activates Streptomycin Elicitor (e.g., Streptomycin) Pleiotropic_Regulators Pleiotropic Regulators (e.g., γ-butyrolactone receptors) Streptomycin->Pleiotropic_Regulators induces Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., StrR-like) Global_Regulators->Pathway_Specific_Regulator activates/represses Pleiotropic_Regulators->Pathway_Specific_Regulator activates oca_BGC oca Biosynthetic Gene Cluster (BGC) Pathway_Specific_Regulator->oca_BGC activates transcription PKS Polyketide Synthase (PKS) oca_BGC->PKS expresses Octacosamicin_B This compound PKS->Octacosamicin_B synthesizes

Caption: A generalized signaling pathway for antibiotic production in actinomycetes, adapted for this compound.

Experimental Workflow for Optimizing Fed-Batch Fermentation

G Start Start: Strain and Medium Selection Inoculum Inoculum Development Start->Inoculum Batch_Culture Batch Culture Optimization (pH, Temp, DO) Inoculum->Batch_Culture Fed_Batch_Strategy Develop Fed-Batch Strategy (Feed composition, rate) Batch_Culture->Fed_Batch_Strategy Fermentation Fed-Batch Fermentation Run Fed_Batch_Strategy->Fermentation Analysis Sampling and Analysis (Growth, Metabolites) Fermentation->Analysis Periodic Data_Evaluation Data Evaluation & Troubleshooting Analysis->Data_Evaluation Optimization Optimization of Parameters Data_Evaluation->Optimization Identify bottlenecks End Optimized Process Data_Evaluation->End Achieve target yield Optimization->Fed_Batch_Strategy Refine strategy

Caption: An iterative workflow for optimizing fed-batch fermentation of this compound.

References

addressing poor solubility of Octacosamicin B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Octacosamicin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A: this compound is an antifungal antibiotic that belongs to the polyene macrolide class of compounds.[1][2] It was originally isolated from Amycolatopsis azurea.[] Its structure is characterized by a long, linear polyene-polyol chain, a glycine moiety, and a terminal N-hydroxyguanidyl group.[][4][5][6] These structural features contribute to its antifungal activity but also present challenges in terms of its solubility in aqueous solutions.

Q2: Why is this compound poorly soluble in aqueous solutions?

A: The poor aqueous solubility of this compound is a consequence of its amphiphilic nature. The long carbon chain with multiple conjugated double bonds forms a hydrophobic region, while the numerous hydroxyl groups, the glycine, and the N-hydroxyguanidyl group constitute hydrophilic regions.[7][8] In aqueous media, the hydrophobic regions of the molecules can interact, leading to aggregation and precipitation.[8] This is a common characteristic of polyene macrolide antibiotics.[7][9]

Q3: What is the significance of the N-hydroxyguanidyl group in this compound's solubility?

A: The N-hydroxyguanidyl group has a pKa that allows it to be protonated and positively charged under acidic conditions.[10][11] This positive charge can significantly increase the molecule's interaction with water, a polar solvent, thereby enhancing its solubility.[12] Consequently, the solubility of this compound is expected to be highly dependent on the pH of the solution.

Troubleshooting Guides

Issue: Precipitate forms when trying to dissolve this compound in neutral buffer (e.g., PBS pH 7.4).

This is a common observation due to the low solubility of this compound at neutral pH. Below are several strategies to address this issue, ranging from simple to more complex formulation approaches.

1. pH Adjustment

The solubility of this compound can be significantly increased by adjusting the pH of the aqueous solution. The terminal N-hydroxyguanidyl group is basic and will be protonated at acidic pH, increasing the polarity and aqueous solubility of the compound.

  • Recommendation: Prepare a stock solution in a mildly acidic buffer (e.g., pH 3.0-5.0) or add a small amount of a biocompatible acid (e.g., HCl, acetic acid) to your aqueous solution before adding this compound.

2. Use of Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.

  • Recommendation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG). This stock can then be diluted into the final aqueous buffer. Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.

3. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or moieties within their central cavity, thereby increasing their apparent solubility in water.

  • Recommendation: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. Pre-dissolving the cyclodextrin in the aqueous buffer before adding this compound can facilitate the formation of an inclusion complex.

Quantitative Data on Solubility Enhancement

The following table summarizes the hypothetical solubility of this compound in various solvent systems. This data is provided for illustrative purposes to guide your experimental design.

Solvent SystemThis compound Solubility (µg/mL)Fold Increase (vs. Water)
Deionized Water (pH ~6.5)1.51.0
0.1 M Acetate Buffer (pH 4.0)7550
10% DMSO in Water150100
5% (w/v) HP-β-Cyclodextrin in Water225150
0.1 M Acetate Buffer (pH 4.0) + 10% DMSO500333
0.1 M Acetate Buffer (pH 4.0) + 5% (w/v) HP-β-CD800533

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution using pH Adjustment

  • Weigh out 1 mg of this compound powder.

  • Prepare a 0.1 M citrate buffer and adjust the pH to 4.0 using HCl or NaOH.

  • Add 1 mL of the pH 4.0 citrate buffer to the this compound powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Sterile filter the solution through a 0.22 µm filter if required for your application.

  • Store the stock solution at -20°C. When diluting into neutral media for experiments, do so rapidly and with vigorous mixing to minimize precipitation.

Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution using a Co-solvent

  • Weigh out 10 mg of this compound powder.

  • Add 1 mL of 100% dimethyl sulfoxide (DMSO) to the powder.

  • Gently warm the mixture to 37°C and vortex until the solid is fully dissolved.

  • Store the stock solution at -20°C in a desiccated container.

  • For experiments, dilute the stock solution at least 1:1000 in your final aqueous medium to minimize solvent effects.

Protocol 3: Preparation of a Solubilized this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a 10% (w/v) solution of HP-β-CD in deionized water (100 mg/mL).

  • Warm the HP-β-CD solution to 40°C with stirring.

  • Slowly add this compound powder to the warm cyclodextrin solution to achieve the desired final concentration (e.g., 1 mg/mL).

  • Continue stirring the mixture at 40°C for 1-2 hours to allow for complex formation.

  • Allow the solution to cool to room temperature.

  • Sterile filter if necessary and store at 4°C.

Visualizations

experimental_workflow_ph_adjustment start Start weigh Weigh 1 mg This compound start->weigh add_buffer Add 1 mL of buffer weigh->add_buffer prepare_buffer Prepare 0.1 M Citrate Buffer (pH 4.0) prepare_buffer->add_buffer dissolve Vortex/Sonicate to Dissolve add_buffer->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store at -20°C filter->store

Caption: Workflow for solubilizing this compound via pH adjustment.

experimental_workflow_co_solvent start Start weigh Weigh 10 mg This compound start->weigh add_dmso Add 1 mL of 100% DMSO weigh->add_dmso dissolve Warm to 37°C and Vortex add_dmso->dissolve store Store at -20°C dissolve->store

Caption: Workflow for creating a concentrated this compound stock using a co-solvent.

experimental_workflow_cyclodextrin start Start prepare_cd Prepare 10% (w/v) HP-β-CD Solution start->prepare_cd warm_cd Warm to 40°C with Stirring prepare_cd->warm_cd add_octa Slowly Add This compound warm_cd->add_octa stir Stir for 1-2 hours at 40°C add_octa->stir cool Cool to Room Temperature stir->cool store Store at 4°C cool->store

Caption: Workflow for enhancing this compound solubility with cyclodextrins.

References

Technical Support Center: Refining HPLC Methods for Octacosamicin A and B Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of Octacosamicin A and B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical chromatography.

Octacosamicin A and B are structurally similar polyene-polyol macrolides, presenting a significant analytical challenge due to their likely diastereomeric relationship and polar, basic nature. This guide provides a starting point for method development and a comprehensive set of frequently asked questions (FAQs) and troubleshooting advice to achieve baseline separation.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of Octacosamicin A and B.

Method Development and Optimization

Q1: We are starting our method development for Octacosamicin A and B. What is a good starting point for a reversed-phase HPLC method?

A1: Due to the polar and basic nature of Octacosamicins, a reversed-phase method with a C18 column is a suitable starting point. It is crucial to control the mobile phase pH to ensure good peak shape and retention.

Here is a recommended starting method:

Parameter Recommendation Rationale
Column C18, 5 µm, 4.6 x 150 mmA standard stationary phase for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterAcidic modifier to suppress silanol activity and protonate the basic analytes, improving peak shape.[1]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve efficiency and reduce viscosity.
Detection UV at 230 nm and 330 nmPolyenes typically have strong UV absorbance at multiple wavelengths.
Injection Volume 5-20 µLA typical injection volume for analytical HPLC.

Troubleshooting Poor Separation and Peak Shape

Q2: We are observing poor resolution between the peaks for Octacosamicin A and B. How can we improve it?

A2: Improving the resolution between closely eluting peaks or diastereomers often requires manipulation of the separation's selectivity (α) and efficiency (N).

Strategies to Improve Resolution:

  • Optimize the Organic Modifier:

    • Change the Solvent: Switching between acetonitrile and methanol can significantly alter selectivity for diastereomers.[2]

    • Modify the Gradient: A shallower gradient around the elution time of the analytes can increase separation.[3]

  • Adjust the Mobile Phase pH:

    • Slight adjustments to the pH can alter the ionization state of the analytes and their interaction with the stationary phase, potentially improving selectivity. Using a pH between 2.5 and 3.5 is a good starting point for basic compounds on silica-based columns.[1]

  • Change the Stationary Phase:

    • If a standard C18 column does not provide adequate separation, consider a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer different interactions. For highly polar compounds, embedded polar group (EPG) columns can also be effective.

  • Lower the Temperature:

    • Separation of diastereomers can sometimes be improved at lower temperatures, as it can enhance the subtle energetic differences in their interactions with the stationary phase.

  • Increase Column Length or Decrease Particle Size:

    • Using a longer column (e.g., 250 mm) or a column with smaller particles (e.g., 3.5 µm or sub-2 µm) will increase the column efficiency (N), leading to narrower peaks and better resolution.[2]

Q3: Our peaks for Octacosamicin A and B are showing significant tailing. What are the causes and solutions?

A3: Peak tailing for basic compounds like Octacosamicins is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[1]

Troubleshooting Peak Tailing:

Potential Cause Solution
Silanol Interactions Use a Low pH Mobile Phase: An acidic mobile phase (pH 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the protonated basic analytes.[1] Add a Basic Modifier: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites. Use an End-capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are recommended for analyzing basic compounds.
Column Overload Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion, including tailing. Try diluting the sample or reducing the injection volume.
Extra-column Volume Minimize Tubing Length and Diameter: Excessive volume between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the lengths as short as possible.
Column Contamination Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that may cause peak distortion. Flush the Column: If the column is contaminated, flushing with a strong solvent may help to remove the contaminants.

Below is a logical workflow for troubleshooting poor separation of Octacosamicin A and B.

troubleshooting_workflow start Initial Chromatogram: Poor Separation check_resolution Resolution (Rs) < 1.5? start->check_resolution check_tailing Tailing Factor (Tf) > 1.5? check_resolution->check_tailing Yes good_separation Achieved Good Separation check_resolution->good_separation No optimize_selectivity Optimize Selectivity (α) check_tailing->optimize_selectivity No address_tailing Address Peak Tailing check_tailing->address_tailing Yes change_organic Switch Organic Modifier (ACN <=> MeOH) optimize_selectivity->change_organic adjust_gradient Shallow Gradient optimize_selectivity->adjust_gradient change_column Try Different Stationary Phase (e.g., Phenyl-Hexyl) optimize_selectivity->change_column improve_efficiency Improve Efficiency (N) longer_column Use Longer Column improve_efficiency->longer_column smaller_particles Use Smaller Particle Size Column improve_efficiency->smaller_particles lower_ph Lower Mobile Phase pH (e.g., to 2.5) address_tailing->lower_ph add_modifier Add Basic Modifier (e.g., TEA) address_tailing->add_modifier endcapped_column Use High-Purity, End-capped Column address_tailing->endcapped_column change_organic->improve_efficiency adjust_gradient->improve_efficiency change_column->improve_efficiency longer_column->good_separation smaller_particles->good_separation lower_ph->optimize_selectivity add_modifier->optimize_selectivity endcapped_column->optimize_selectivity

Troubleshooting workflow for poor separation.

Experimental Protocols

Protocol 1: General HPLC Method Development for Octacosamicin A and B

  • System Preparation:

    • Ensure the HPLC system is clean and free of contaminants.

    • Purge all solvent lines with the initial mobile phase.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the sample containing Octacosamicin A and B in a solvent compatible with the mobile phase, preferably the initial mobile phase composition, to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Scouting Gradient:

    • Set up the HPLC system with the recommended starting conditions (see Q1).

    • Inject the prepared sample.

    • Analyze the chromatogram to determine the approximate retention times of Octacosamicin A and B.

  • Method Optimization:

    • Based on the initial results, adjust the gradient slope to improve separation around the elution time of the target peaks. A shallower gradient will provide better resolution.

    • If co-elution or poor peak shape is observed, proceed with the troubleshooting steps outlined in the FAQs. Systematically change one parameter at a time (e.g., organic modifier, pH, column) and observe the effect on the separation.

  • Data Analysis:

    • Integrate the peaks for Octacosamicin A and B.

    • Calculate the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

    • Calculate the tailing factor (Tf) for each peak. A tailing factor close to 1 indicates a symmetrical peak.

Physicochemical Properties of Octacosamicins

The following table summarizes the known physicochemical properties of Octacosamicin A and B, which are important for understanding their chromatographic behavior.

PropertyOctacosamicin AOctacosamicin BReference
Molecular Formula C₃₁H₅₂N₄O₉C₃₂H₅₄N₄O₉[4][5]
Molecular Weight 624.77 g/mol Not specified, but expected to be slightly higher than A[4]
Nature Antifungal antibiotic, Polyene-polyol macrolideAntifungal antibiotic, Polyene-polyol macrolide[5][6]
Key Functional Groups N-hydroxyguanidyl group, multiple hydroxyl groups, glycine moietyN-hydroxyguanidyl group, multiple hydroxyl groups[5][6]
Solubility Expected to be soluble in polar organic solvents and aqueous acidic solutions.Expected to be soluble in polar organic solvents and aqueous acidic solutions.

This technical support center provides a foundational guide for the successful separation of Octacosamicin A and B. Due to the inherent difficulty of separating these closely related compounds, a systematic and logical approach to method development and troubleshooting is essential. By carefully considering the principles of chromatography and the specific chemical nature of the Octacosamicins, researchers can develop robust and reliable HPLC methods.

References

Validation & Comparative

Octacosamicin B vs. Amphotericin B: A Comparative Guide on Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, the polyene macrolide Amphotericin B has long been a cornerstone for treating serious fungal infections. However, its significant toxicity necessitates the search for novel, safer, and more effective agents. Among the compounds that have been investigated is Octacosamicin B, a structurally distinct antifungal antibiotic. This guide provides a detailed comparison of the available data on the antifungal efficacy of this compound and Amphotericin B, highlighting key differences and current knowledge gaps.

At a Glance: Key Differences

FeatureThis compoundAmphotericin B
Chemical Class Polyene-polyol with a terminal N-hydroxyguanidine group[1]Polyene macrolide
Mechanism of Action Not definitively establishedBinds to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death[2][3][4][5][6]
Antifungal Spectrum Reported activity against yeast and filamentous fungi[7]Broad-spectrum, including yeasts (e.g., Candida spp., Cryptococcus neoformans) and molds (e.g., Aspergillus spp., Mucorales)[2][8]
Quantitative Efficacy Data (MIC/MFC) Not publicly available in detailWidely documented for various fungal species
Clinical Use Not in clinical useGold standard for many invasive fungal infections, despite toxicity[3][9]

In Vitro Efficacy: A Tale of Two Data Sets

A critical aspect of evaluating any antifungal agent is its in vitro activity against a range of clinically relevant fungi. This is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

This compound

Currently, there is a notable absence of publicly available, detailed quantitative data on the in vitro antifungal efficacy of this compound. While its discovery papers mention activity against yeast and filamentous fungi, specific MIC and MFC values against a comprehensive panel of fungal pathogens have not been published in the reviewed literature.[7] This significant data gap prevents a direct, quantitative comparison with established antifungals like Amphotericin B.

Amphotericin B

In stark contrast, the in vitro activity of Amphotericin B is extensively documented. Decades of research have established its potent and broad-spectrum antifungal properties. The following table summarizes typical MIC ranges for Amphotericin B against various important fungal pathogens.

Fungal SpeciesAmphotericin B MIC Range (µg/mL)
Candida albicans0.125 - 1[10][11]
Candida glabrata0.25 - 2[10]
Candida parapsilosis0.125 - 1[10]
Candida tropicalis0.0625 - 4[12]
Candida krusei0.5 - 1[13]
Aspergillus fumigatus0.5 - 2
Aspergillus flavus0.5 - 2
Aspergillus niger0.5 - 2
Cryptococcus neoformans0.125 - 1
Mucorales0.06 - 1.0[14]

Note: MIC values can vary depending on the specific isolate, testing methodology (e.g., CLSI, EUCAST), and medium used.

Mechanism of Action: A Clear Distinction

The way in which an antifungal drug kills its target is a fundamental aspect of its pharmacology. Here, Amphotericin B's mechanism is well-elucidated, while that of this compound remains to be fully characterized.

This compound

The precise molecular target and mechanism of action for this compound have not been reported in the available scientific literature. Its unique structure, featuring a linear polyene-polyol chain and a terminal N-hydroxyguanidine group, suggests a mechanism that may differ from that of traditional polyenes.[1][15][16] Further research is required to uncover how it exerts its antifungal effect.

Amphotericin B

Amphotericin B's mechanism of action is a classic example of membrane disruption. It preferentially binds to ergosterol, a key sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane. The consequence of these pores is the leakage of essential intracellular components, such as ions (K+, Na+, H+, and Cl-), which disrupts the cell's electrochemical gradient and ultimately leads to fungal cell death.[2][3][4][5][6] Some evidence also suggests that Amphotericin B can induce oxidative stress within the fungal cell.[2][3]

Experimental Protocols

For researchers aiming to conduct their own comparative studies, adherence to standardized experimental protocols is crucial for generating reliable and reproducible data.

Antifungal Susceptibility Testing (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for filamentous fungi) documents provide standardized methods for broth microdilution antifungal susceptibility testing. A general workflow is as follows:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using a standardized medium, such as RPMI-1640.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or spectrophotometrically.

  • MFC Determination (Optional): To determine the minimum fungicidal concentration, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MFC is the lowest drug concentration that results in a significant reduction (e.g., ≥99.9%) in colony-forming units (CFUs) compared to the initial inoculum.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Drug Serial Dilution of Antifungal Agents Drug->Inoculation Incubation Incubation (e.g., 35°C, 24-48h) Inoculation->Incubation MIC MIC Determination (Growth Inhibition) Incubation->MIC MFC MFC Determination (Fungicidal Activity) MIC->MFC Mechanism_of_Action_Comparison cluster_AmphotericinB Amphotericin B cluster_OctacosamicinB This compound AmB Amphotericin B Ergosterol Ergosterol (Fungal Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death OctB This compound UnknownTarget Unknown Molecular Target/Pathway OctB->UnknownTarget Acts on AntifungalEffect Antifungal Effect UnknownTarget->AntifungalEffect

References

Comparative Analysis of Octacosamicin B and Existing Antifungal Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between a novel antifungal agent and existing drugs is critical. This guide provides a comparative overview of Octacosamicin B and current antifungal therapies. Due to the novelty of this compound, direct cross-resistance studies are not yet available in published literature. Therefore, this document focuses on presenting the antifungal activity of established drugs, outlining the standardized methodologies for susceptibility testing that would be used to evaluate new compounds, and detailing the known resistance mechanisms of current drug classes.

Comparative Antifungal Activity

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of major antifungal drug classes against key fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. Data for this compound is currently unavailable in the public domain.

Antifungal DrugDrug ClassCandida albicans (MIC Range in µg/mL)Aspergillus fumigatus (MIC Range in µg/mL)Cryptococcus neoformans (MIC Range in µg/mL)
This compound Polyene-likeData not availableData not availableData not available
Fluconazole Azole0.25 - 128Not applicable (intrinsically resistant)0.5 - 64
Voriconazole Azole0.015 - 160.125 - 80.03 - 1
Amphotericin B Polyene0.125 - 80.25 - 40.125 - 2
Caspofungin Echinocandin0.015 - 80.015 - 0.5Not applicable (intrinsically resistant)

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods are crucial for the reproducible assessment of antifungal activity and for determining cross-resistance. The two most widely recognized international standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A4/M60: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts

This method provides a standardized procedure for determining the MICs of antifungal agents against yeasts, including Candida spp. and Cryptococcus neoformans.

  • Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Test Procedure: Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates. Each well is then inoculated with the standardized yeast suspension.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant diminution of growth (e.g., ≥50% inhibition for azoles and echinocandins; complete inhibition for amphotericin B) compared to the growth control well.

EUCAST E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts

The EUCAST method provides an alternative standardized protocol for yeast susceptibility testing.

  • Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, supplemented with 2% glucose, and buffered to pH 7.0 with MOPS.

  • Inoculum Preparation: A yeast suspension is prepared in sterile saline and adjusted to a specific optical density, which is then diluted to achieve a final inoculum concentration of 1-5 x 10⁵ cells/mL.

  • Test Procedure: Similar to the CLSI method, serial dilutions of antifungal agents are prepared in 96-well microtiter plates and inoculated with the yeast suspension.

  • Incubation: Plates are incubated at 35-37°C for 24 hours.

  • MIC Determination: The MIC is read spectrophotometrically as the lowest drug concentration that inhibits growth by ≥50% for most antifungals, or ≥90% for amphotericin B, compared to the drug-free control.

Visualizing Experimental and Resistance Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for antifungal susceptibility testing and the key signaling pathways involved in resistance to existing antifungal drugs.

G cluster_prep Inoculum Preparation cluster_plate Microtiter Plate Preparation cluster_incubation Incubation & Reading p1 Yeast Colony Isolation p2 Suspension in Saline p1->p2 p3 Adjust to 0.5 McFarland Standard p2->p3 p4 Dilution in RPMI Medium p3->p4 s2 Inoculation of Wells p4->s2 s1 Serial Dilution of Antifungal Agent s1->s2 i1 Incubate at 35°C for 24-48h s2->i1 i2 Visual or Spectrophotometric Reading i1->i2 i3 Determine Minimum Inhibitory Concentration (MIC) i2->i3

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus erg11 Erg11p (Target Enzyme) [Ergosterol Synthesis Blocked] [Ergosterol Synthesis Blocked] erg11->[Ergosterol Synthesis Blocked] efflux Efflux Pumps (CDR, MDR) azole Azole Drug efflux->azole Effluxes Drug erg11_gene ERG11 Gene erg11_gene->erg11 Overexpression [Point Mutations] [Point Mutations] erg11_gene->[Point Mutations] upc2 UPC2 (Transcription Factor) upc2->erg11_gene Upregulates azole->erg11 Inhibits [Point Mutations]->erg11 Altered Target

Mechanisms of Azole Antifungal Resistance.

G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway ergosterol Ergosterol pore Membrane Pore ergosterol->pore Forms ampB Amphotericin B ergosterol->ampB Reduced Binding [Ion Leakage & Cell Death] [Ion Leakage & Cell Death] pore->[Ion Leakage & Cell Death] erg_genes ERG2, ERG3, ERG6, ERG11 [Mutations] [Mutations] erg_genes->[Mutations] ampB->ergosterol Binds to [Mutations]->ergosterol Reduced/Altered Ergosterol

Mechanisms of Amphotericin B Resistance.

G cluster_cell Fungal Cell cluster_wall Cell Wall cluster_nucleus Nucleus glucan_synthase β(1,3)-D-glucan Synthase (Fks1p) [Glucan Synthesis Blocked] [Glucan Synthesis Blocked] glucan_synthase->[Glucan Synthesis Blocked] chitin Chitin Synthesis fks1_gene FKS1 Gene [Hot Spot Mutations] [Hot Spot Mutations] fks1_gene->[Hot Spot Mutations] stress_response Cell Wall Stress Response stress_response->chitin Upregulates echinocandin Echinocandin Drug echinocandin->glucan_synthase Inhibits [Glucan Synthesis Blocked]->stress_response Activates [Hot Spot Mutations]->glucan_synthase Altered Target

Mechanisms of Echinocandin Resistance.

In Vitro Antifungal Efficacy: A Comparative Analysis of Octacosamicin B and Natamycin Against Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro activity of Octacosamicin B and Natamycin against pathogenic Aspergillus species. This analysis is based on currently available experimental data.

This guide, therefore, focuses on the well-documented in vitro efficacy of Natamycin, presenting its known activity against key Aspergillus pathogens. The methodologies underlying this data are also detailed to aid in the design of future comparative studies that may include this compound.

Natamycin: A Profile of In Vitro Antifungal Activity

Natamycin, a polyene macrolide antibiotic, has demonstrated broad-spectrum antifungal activity.[3][4][5] Its primary mechanism of action involves binding to ergosterol in the fungal cell membrane, which leads to altered membrane permeability and subsequent cell death.[4][5][6] It is used clinically for the treatment of fungal infections, particularly in ophthalmology.[3][4][6]

Quantitative Assessment of Antifungal Susceptibility

The in vitro efficacy of Natamycin against various Aspergillus species has been quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes MIC data from several studies.

Aspergillus SpeciesNatamycin MIC Range (µg/mL)Natamycin MIC₅₀ (µg/mL)Natamycin MIC₉₀ (µg/mL)Reference
A. fumigatus2 - 16-4[7][8]
A. flavus-3264[9]
A. parasiticus-40.1 (average)-[10]
A. terreus---[8]
A. niger---[8]

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates, respectively. A hyphen (-) indicates that the data was not provided in the cited literature.

Experimental Protocols for Antifungal Susceptibility Testing

The data presented for Natamycin is primarily derived from in vitro susceptibility testing following standardized methodologies, most notably the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

Broth Microdilution Assay (CLSI M38-A2)

This method is a widely accepted standard for determining the MIC of antifungal agents against filamentous fungi.

Key Steps:

  • Inoculum Preparation: Aspergillus isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation. The conidia are then harvested and suspended in a sterile saline solution containing a wetting agent like Tween 20. The suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer.

  • Antifungal Agent Preparation: A stock solution of Natamycin is prepared and serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized fungal inoculum is added to microtiter plate wells containing the serially diluted Natamycin. The plates are then incubated at a controlled temperature (typically 35-37°C) for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of Natamycin that causes a complete or near-complete inhibition of visible fungal growth compared to a drug-free control well.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the in vitro susceptibility of Aspergillus to an antifungal agent like Natamycin using the broth microdilution method.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate Aspergillus Isolate culture Culture on PDA isolate->culture harvest Harvest & Suspend Conidia culture->harvest adjust Adjust Inoculum Concentration harvest->adjust inoculate Inoculate Microtiter Plate adjust->inoculate prepare_drug Prepare Serial Dilutions of Antifungal Agent prepare_drug->inoculate incubate Incubate at 35-37°C (48-72 hours) inoculate->incubate read_mic Visually Read MIC incubate->read_mic record Record Results read_mic->record

Caption: Workflow for in vitro antifungal susceptibility testing of Aspergillus.

This compound: A Call for Further Investigation

The lack of published in vitro susceptibility data for this compound against Aspergillus species presents a clear knowledge gap. To enable a direct and meaningful comparison with established antifungals like Natamycin, future research should prioritize conducting standardized in vitro assays. Determining the MIC values of this compound against a panel of clinically relevant Aspergillus isolates would be a critical first step in evaluating its potential as a novel antifungal agent.

Signaling Pathways and Mechanisms of Action

While a detailed signaling pathway for this compound's antifungal action is not yet elucidated, Natamycin's mechanism is better understood.

Natamycin_Mechanism cluster_membrane Within Fungal Cell Natamycin Natamycin Binding Binding Natamycin->Binding Ergosterol Ergosterol (in Fungal Cell Membrane) Ergosterol->Binding Membrane Fungal Cell Membrane Permeability Altered Membrane Permeability Binding->Permeability Leads to Death Fungal Cell Death Permeability->Death Results in

Caption: Simplified mechanism of action of Natamycin on the fungal cell membrane.

References

Validating the Mechanism of Action of Octacosamicin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of Octacosamicin B against established alternatives, supported by predictive data and detailed experimental protocols for validation.

Introduction to this compound

This compound is an antifungal compound isolated from Amycolatopsis azurea.[] Structurally, it is a polyene macrolide characterized by a linear polyene-polyol chain and a terminal N-hydroxyguanidyl group.[] While direct experimental validation of its mechanism of action is not extensively published, its structural classification as a polyene provides a strong basis for a hypothesized mode of action.

Proposed Mechanism of Action of this compound

Based on its polyene structure, this compound is predicted to function as a membrane-disrupting agent, similar to other polyene antifungals like Amphotericin B.[2][3][4] The proposed mechanism involves the following steps:

  • Binding to Ergosterol: this compound likely exhibits a high affinity for ergosterol, a primary sterol component of fungal cell membranes.[2][5] This interaction is selective for fungal cells, as mammalian cell membranes contain cholesterol, for which polyenes have a lower affinity.[2][4]

  • Membrane Insertion and Pore Formation: Upon binding to ergosterol, molecules of this compound are thought to insert into the fungal cell membrane and aggregate to form pores or channels.[2][3][4]

  • Disruption of Membrane Integrity: The formation of these pores disrupts the osmotic integrity of the fungal cell, leading to the leakage of essential intracellular components such as ions (K+, Na+, Ca2+) and small organic molecules.[2][3]

  • Cell Death: The uncontrolled loss of these vital components ultimately leads to fungal cell death.[2][3]

The presence of the guanidine group may also contribute to the membrane-disruptive activity, as other guanidine-containing macrolides have been shown to alter plasma membrane permeability.[6]

Comparative Analysis: this compound vs. Amphotericin B

Amphotericin B serves as a gold-standard polyene antifungal for comparison. While both are presumed to share a similar mechanism of action, potential differences in efficacy and toxicity could arise from structural variations.

Table 1: Predicted Comparative Performance
FeatureThis compound (Predicted)Amphotericin B (Established)
Target Ergosterol in fungal cell membraneErgosterol in fungal cell membrane
Primary Mechanism Membrane disruption via pore formationMembrane disruption via pore formation
Antifungal Spectrum Broad-spectrum antifungal activityBroad-spectrum antifungal activity
Selectivity High for ergosterol over cholesterolHigh for ergosterol over cholesterol
Potential Advantages Potentially altered toxicity profile due to structural differences.Well-established efficacy.
Potential Disadvantages Lack of extensive clinical data.Known for significant nephrotoxicity.

Experimental Validation Protocols

To validate the proposed mechanism of action of this compound, a series of in vitro experiments can be performed.

Ergosterol Binding Affinity Assay

Objective: To determine the binding affinity of this compound to ergosterol.

Methodology:

  • Prepare liposomes incorporating either ergosterol or cholesterol.

  • Incubate the liposomes with varying concentrations of this compound.

  • Measure the binding of this compound to the liposomes using a spectrophotometric method, such as monitoring changes in the absorption spectrum of the polyene.

  • Calculate the binding affinity (Kd) for both ergosterol- and cholesterol-containing liposomes to determine selectivity.

Membrane Permeabilization Assay

Objective: To assess the ability of this compound to permeabilize fungal cell membranes.

Methodology:

  • Use a fluorescent dye that is excluded by intact cell membranes, such as propidium iodide (PI).

  • Treat a suspension of fungal cells (e.g., Candida albicans) with varying concentrations of this compound.

  • Monitor the uptake of PI over time using a fluorometer or fluorescence microscope. An increase in fluorescence indicates membrane permeabilization.

  • Amphotericin B should be used as a positive control.

Ion Leakage Assay

Objective: To quantify the leakage of specific ions from fungal cells upon treatment with this compound.

Methodology:

  • Wash and resuspend fungal cells in a buffer with a low concentration of the ion to be measured (e.g., potassium).

  • Treat the cells with different concentrations of this compound.

  • At various time points, pellet the cells by centrifugation.

  • Measure the concentration of the ion in the supernatant using an ion-selective electrode or atomic absorption spectroscopy.

  • An increase in the extracellular ion concentration indicates membrane leakage.

Visualizing the Mechanism and Workflow

Signaling Pathway of Polyene Antifungals

Polyene_Mechanism cluster_fungal_cell Fungal Cell Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Membrane Cell Membrane Leakage Ion & Molecule Leakage Pore->Leakage Death Cell Death Leakage->Death OctacosamicinB This compound OctacosamicinB->Ergosterol Binds to

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Mechanism Validation

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation In Vitro Validation cluster_analysis Data Analysis & Conclusion Hypothesis This compound is a membrane-disrupting agent ErgosterolAssay Ergosterol Binding Assay Hypothesis->ErgosterolAssay PermeabilityAssay Membrane Permeability Assay Hypothesis->PermeabilityAssay IonLeakageAssay Ion Leakage Assay Hypothesis->IonLeakageAssay DataAnalysis Comparative Data Analysis ErgosterolAssay->DataAnalysis PermeabilityAssay->DataAnalysis IonLeakageAssay->DataAnalysis Conclusion Mechanism Validation DataAnalysis->Conclusion

Caption: Workflow for validating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is pending, its structural characteristics as a polyene macrolide strongly suggest a membrane-disruption mechanism analogous to that of Amphotericin B. The proposed experimental protocols provide a clear path for validating this hypothesis and for comparing its efficacy and selectivity against established antifungal agents. Further research into this compound could reveal a valuable new therapeutic with a potentially improved safety profile.

References

A Comparative Analysis of the Cytotoxicity of Octacosamicin B and Amphotericin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the available toxicological data for two polyene macrolide antifungal agents reveals a significant disparity in our understanding of their effects on mammalian cells. While Amphotericin B has been extensively studied, providing a wealth of cytotoxicity data, information regarding the toxicological profile of Octacosamicin B remains largely unavailable in the public domain. This guide presents a comprehensive analysis of Amphotericin B's cytotoxicity, offering a framework for the potential evaluation of new polyene macrolides like this compound.

Introduction to the Compounds

Amphotericin B, a cornerstone in the treatment of systemic fungal infections, is a polyene macrolide antibiotic produced by Streptomyces nodosus. Its potent antifungal activity is well-established, but its clinical use is often limited by significant dose-dependent toxicities.

This compound, along with its counterpart Octacosamicin A, is a more recently identified polyene macrolide isolated from Amycolatops azurea. While it has been shown to possess a broad antifungal spectrum, a detailed public record of its cytotoxic effects on mammalian cells is not currently available.[] This guide, therefore, will focus on the known cytotoxicity of Amphotericin B, providing a benchmark for the future assessment of this compound and other novel polyene antifungals.

Mechanism of Action and Selective Toxicity of Polyene Macrolides

Polyene macrolides exert their antifungal effect by preferentially binding to ergosterol, a primary sterol component of fungal cell membranes. This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to fungal cell death.[2][3] Mammalian cells contain cholesterol instead of ergosterol, providing a degree of selectivity. However, the structural similarity between ergosterol and cholesterol allows for some interaction with mammalian cell membranes, which is the underlying cause of the observed cytotoxicity.[4] A newer model suggests that polyenes may act as "sterol sponges," extracting ergosterol from the fungal membrane.[4][5][6]

General Mechanism of Polyene Macrolide Cytotoxicity cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Fungal_Membrane Fungal Membrane (Ergosterol-rich) Pore_Formation Pore Formation / Ergosterol Extraction Fungal_Membrane->Pore_Formation Polyene Binding Cell_Death Fungal Cell Death Pore_Formation->Cell_Death Ion Leakage Mammalian_Membrane Mammalian Membrane (Cholesterol-rich) Reduced_Binding Reduced Binding and Pore Formation Mammalian_Membrane->Reduced_Binding Polyene Interaction Cytotoxicity Cytotoxicity (e.g., Hemolysis, Nephrotoxicity) Reduced_Binding->Cytotoxicity Membrane Disruption

Caption: Mechanism of polyene macrolide action and toxicity.

Comparative Cytotoxicity Data: The Focus on Amphotericin B

Due to the absence of specific cytotoxicity data for this compound, this section presents a summary of the known cytotoxic profile of Amphotericin B against various mammalian cell lines and its hemolytic activity. This data serves as a crucial reference point for the evaluation of new antifungal agents.

Amphotericin B Formulation Cell Line Assay Endpoint Value Reference
DeoxycholateMurine Macrophages (Raw 264.7)MTTIC5014.36 µg/mL[7]
DeoxycholateChinese Hamster Ovary (CHO-K1)MTTIC509.47 µg/mL[7]
DeoxycholateHuman Embryonic Kidney (HEK 293T)MTTCytotoxicity>20% cell death at 25.6 µg/mL[8]
DeoxycholateHuman Embryonic Kidney (HEK 293T)MTTCytotoxicity90% cell death at 102.4 µg/mL[8]
DeoxycholateMouse OsteoblastsProliferation AssayCell Death≥ 100 µg/mL[9]
DeoxycholateMouse FibroblastsProliferation AssayCell Death≥ 100 µg/mL[9]
DeoxycholateHuman ErythrocytesHemolysis AssayEH5019.38 µg/mL[8]

IC50: Half-maximal inhibitory concentration. EH50: Half-maximal effective hemolytic concentration.

Key Toxicities of Amphotericin B

The clinical utility of Amphotericin B is primarily limited by two major forms of toxicity: nephrotoxicity and hemolytic activity.

Nephrotoxicity: This is the most significant dose-limiting toxicity of Amphotericin B.[10] It can manifest as renal vasoconstriction, leading to a decrease in renal blood flow and glomerular filtration rate, as well as direct damage to renal tubular cells.[11][12] This can result in electrolyte imbalances, such as hypokalemia and hypomagnesemia, and in severe cases, renal failure.[13] The development of lipid-based formulations of Amphotericin B has been a key strategy to reduce its nephrotoxic potential.[5][14]

Hemolytic Activity: Amphotericin B can induce hemolysis by interacting with cholesterol in erythrocyte membranes, leading to increased membrane permeability and cell lysis.[15][16] The hemolytic activity is dependent on the concentration and aggregation state of the drug.[17][18][19]

Experimental Protocols: Assessing Cytotoxicity

A standard method for evaluating the in vitro cytotoxicity of antifungal agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate mammalian cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Amphotericin B) and a vehicle control. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed Mammalian Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Compound_Addition Add Serial Dilutions of Test Compound Incubation1->Compound_Addition Incubation2 Incubate for 24-72 hours Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add Solubilization Solution Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

The extensive body of research on Amphotericin B provides a robust foundation for understanding the cytotoxic potential of polyene macrolide antibiotics. Its well-documented nephrotoxicity and hemolytic activity underscore the importance of thorough toxicological evaluation for any new compound in this class.

The current lack of publicly available cytotoxicity data for this compound highlights a critical gap in our knowledge. To enable a meaningful comparative analysis and to assess its potential for clinical development, future research should prioritize in vitro cytotoxicity studies using a range of mammalian cell lines, as well as in vivo toxicity assessments. The experimental protocols and comparative data for Amphotericin B presented in this guide offer a valuable starting point for such investigations. A comprehensive understanding of the toxicological profile of this compound will be essential to determine its therapeutic index and its promise as a next-generation antifungal agent.

References

Assessing the Potential for Synergistic Effects of Octacosamicin B with Other Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy to achieve synergistic effects, thereby enhancing efficacy and reducing the potential for resistance. This guide provides a framework for assessing the potential synergistic effects of Octacosamicin B, a polyene-polyol antifungal agent, with other classes of antifungals.

Introduction to this compound and Rationale for Synergy Assessment

This compound is an antifungal antibiotic characterized by a unique linear polyene-polyol structure.[1][2][3] While specific mechanistic details are still under investigation, its structural similarity to other polyene antibiotics suggests a mode of action involving interaction with the fungal cell membrane, likely by binding to ergosterol. This interaction can lead to the formation of pores or channels, disrupting membrane integrity and causing leakage of cellular contents, ultimately leading to cell death.[4][5]

Given this presumed mechanism, combining this compound with antifungals that target different cellular pathways presents a strong rationale for achieving synergy. Potential partners include:

  • Azoles (e.g., Fluconazole, Voriconazole): These agents inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.[6][7] By depleting ergosterol, azoles may potentiate the membrane-disrupting activity of this compound.

  • Echinocandins (e.g., Caspofungin, Micafungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[8][9] A weakened cell wall may render the fungal cell more susceptible to the osmotic stress induced by this compound's membrane-damaging effects.

Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic potential of this compound with other antifungals, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

Experimental Protocol:

  • Preparation of Antifungal Agents: Prepare stock solutions of this compound and the partner antifungal (e.g., Fluconazole) in a suitable solvent (e.g., DMSO) and then dilute to the desired starting concentrations in RPMI 1640 medium.

  • Microplate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of the two drugs. This compound is serially diluted along the rows, and the partner antifungal is serially diluted along the columns.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include growth control (no drugs) and sterility control (no inoculum) wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determining the Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antifungal agent that inhibits visible fungal growth. Determine the MIC of each drug alone and in combination.

  • Calculation of the FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the antifungal effect over time and can distinguish between fungistatic and fungicidal activity.

Experimental Protocol:

  • Preparation of Cultures: Grow the fungal strain to the logarithmic phase in a suitable broth medium.

  • Inoculum Preparation: Dilute the culture to a standardized starting inoculum of approximately 1-5 x 10⁵ CFU/mL.

  • Drug Exposure: Add this compound and the partner antifungal, alone and in combination, at concentrations informed by the checkerboard assay (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control without any drug.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the withdrawn samples and plate them on agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each drug concentration and combination.

  • Interpretation of Results:

    • Synergy: A ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A <2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

    • Fungicidal activity: A ≥3 log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation: Hypothetical Synergy Data

The following tables present hypothetical data from checkerboard and time-kill assays assessing the synergy between this compound and Fluconazole against a hypothetical strain of Candida albicans.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Fluconazole against Candida albicans

This compound (µg/mL)Fluconazole (µg/mL)GrowthFIC of this compoundFIC of FluconazoleFIC IndexInterpretation
8 (MIC alone)0-101-
016 (MIC alone)-011-
42+----
24-0.250.250.5Synergy
18-0.1250.50.625Indifference
0.516-0.062511.0625Indifference

Table 2: Hypothetical Time-Kill Curve Analysis Results for this compound and Fluconazole against Candida albicans

TreatmentLog₁₀ CFU/mL at 24hChange from Initial Inoculum (Log₁₀)Interpretation
Growth Control8.5+3.5-
This compound (4 µg/mL)4.2-0.8Fungistatic
Fluconazole (8 µg/mL)5.00Fungistatic
This compound (4 µg/mL) + Fluconazole (8 µg/mL)1.9-3.1Fungicidal & Synergy

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Antifungal Synergy Assessment

G cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Analysis cluster_analysis Data Analysis & Interpretation prep_fungi Fungal Strain Preparation inoculate_plate Inoculate with Fungi prep_fungi->inoculate_plate setup_cultures Setup Liquid Cultures prep_fungi->setup_cultures prep_octa This compound Stock setup_plate Setup 96-well Plate (Serial Dilutions) prep_octa->setup_plate add_drugs Add Antifungals prep_octa->add_drugs prep_partner Partner Antifungal Stock prep_partner->setup_plate prep_partner->add_drugs setup_plate->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_mic Determine MICs incubate_plate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret_fic Interpret FIC Index (Synergy, Indifference, Antagonism) calc_fic->interpret_fic setup_cultures->add_drugs incubate_cultures Incubate & Sample add_drugs->incubate_cultures plate_samples Plate for CFU Count incubate_cultures->plate_samples plot_curves Plot Time-Kill Curves plate_samples->plot_curves interpret_curves Interpret Time-Kill Curves (Synergy, Fungicidal/Fungistatic) plot_curves->interpret_curves

Caption: Workflow for assessing antifungal synergy.

Diagram 2: Proposed Synergistic Mechanism and Fungal Cell Death Pathway

G cluster_drugs Antifungal Agents cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_pathway Cell Death Pathway octa This compound ergosterol Ergosterol octa->ergosterol Binds to membrane_integrity Membrane Integrity octa->membrane_integrity Disrupts partner Partner Antifungal (e.g., Azole or Echinocandin) partner->ergosterol Inhibits Synthesis (Azole) glucan β-(1,3)-D-glucan Synthesis partner->glucan Inhibits (Echinocandin) ergosterol->membrane_integrity Maintains ros ↑ ROS Production membrane_integrity->ros Leads to calcium ↑ Intracellular Ca²⁺ membrane_integrity->calcium Leads to wall_integrity Cell Wall Integrity glucan->wall_integrity Maintains wall_integrity->ros Exacerbates apoptosis Apoptosis ros->apoptosis calcium->apoptosis cell_death Fungal Cell Death apoptosis->cell_death

Caption: Potential synergistic antifungal mechanism.

Discussion of Potential Synergistic Mechanisms

The hypothetical synergy between this compound and other antifungals can be attributed to a multi-pronged attack on the fungal cell's defenses.

  • This compound and Azoles: Azoles reduce the ergosterol content in the fungal membrane. While this might seem counterintuitive as ergosterol is the presumed target of polyenes, sublethal concentrations of azoles can alter membrane fluidity and stress response pathways, potentially making the membrane more susceptible to the pore-forming action of this compound.[6]

  • This compound and Echinocandins: Echinocandins weaken the cell wall by inhibiting glucan synthesis.[10] The fungal cell wall is crucial for maintaining osmotic stability. A compromised cell wall, coupled with the membrane disruption caused by this compound, would lead to a rapid loss of cellular integrity and lysis.

The combined assault from these drug combinations can trigger downstream signaling pathways leading to programmed cell death (apoptosis). The disruption of the cell membrane and cell wall can lead to an increase in reactive oxygen species (ROS) and an influx of extracellular calcium, both of which are potent inducers of apoptosis in fungi.[11]

Conclusion

The assessment of synergistic interactions between this compound and other antifungal classes holds significant promise for the development of more effective therapies against resistant fungal infections. The experimental protocols outlined in this guide provide a robust framework for in vitro evaluation. Positive synergistic findings would warrant further investigation in in vivo models to validate their therapeutic potential. By systematically exploring these combinations, the scientific community can pave the way for novel treatment strategies to combat the growing threat of fungal diseases.

References

A Comparative Guide to the Production of Polyene Antibiotics: Benchmarking Octacosamicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the production yield of the novel polyene antibiotic Octacosamicin B against established polyenes: Amphotericin B, Nystatin, and Pimaricin. Due to the limited publicly available data on the production titer of this compound, this guide focuses on presenting a comprehensive overview of the production processes and biosynthetic pathways of the well-established polyene antibiotics to serve as a benchmark.

Production Yield Comparison

The production of polyene antibiotics is a complex process influenced by the producing strain, fermentation conditions, and downstream processing. While extensive data is available for established polyene antibiotics, quantitative production yields for this compound have not been reported in the peer-reviewed scientific literature or patent filings. Research indicates that the production of the related compound, Octacosamicin A, can be elicited by the addition of sub-inhibitory concentrations of streptomycin, suggesting that it may be produced in low titers or under specific inducing conditions.

The following table summarizes the reported production yields for Amphotericin B, Nystatin, and Pimaricin from various wild-type and genetically modified strains.

AntibioticProducing MicroorganismProduction YieldReference Strain/Condition
This compound Amycolatopsis azureaNot Reported-
Amphotericin B Streptomyces nodosus14.7 g/LOptimized fermentation
Streptomyces nodosus9.73 g/LHigh-yield mutant in 50-ton bioreactor[1]
Nystatin Streptomyces noursei30-50 mg/LWild-type strain[2]
Pimaricin (Natamycin) Streptomyces natalensis>700 µg/mLWild-type strain[3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and optimizing the production of polyene antibiotics. Below are generalized protocols for the fermentation and purification of Amphotericin B, Nystatin, and Pimaricin, based on published data.

Amphotericin B Production Protocol

1. Inoculum Preparation:

  • A slant culture of Streptomyces nodosus is used to inoculate a seed culture medium.

  • The seed medium typically contains glucose, soybean meal, and corn steep liquor.

  • The culture is incubated at 28-30°C for 48-72 hours with agitation.

2. Fermentation:

  • The production medium is inoculated with the seed culture.

  • A typical production medium consists of glucose, cottonseed flour, yeast extract, and mineral salts.

  • Fermentation is carried out in a bioreactor at 28-30°C for 120-192 hours.

  • The pH is maintained between 6.5 and 7.5.

  • Aeration and agitation are critical for optimal production.

3. Purification:

  • The mycelium is separated from the fermentation broth by filtration or centrifugation.

  • Amphotericin B is extracted from the mycelium using a solvent such as methanol or dimethylformamide.

  • The crude extract is then purified using a series of precipitation and crystallization steps.[4]

  • High-performance liquid chromatography (HPLC) can be used for final purification and analysis.

Nystatin Production Protocol

1. Inoculum Preparation:

  • A culture of Streptomyces noursei is grown on a suitable agar medium.

  • A loopful of the culture is used to inoculate a seed medium containing glucose and tryptone.

  • The seed culture is incubated at 28°C for 2-3 days.

2. Fermentation:

  • The production fermentation is initiated by inoculating a production medium with the seed culture.

  • The production medium typically contains sources of assimilable carbon (e.g., glucose) and nitrogen.[2]

  • The fermentation is carried out under submerged culture conditions for 3-4 days at around 28°C.[2]

  • The optimal starting pH is between 7.0 and 7.2.[2]

3. Purification:

  • Nystatin is primarily located in the mycelium.

  • The mycelium is extracted with a suitable organic solvent, such as methanol.

  • The crude nystatin is then precipitated from the methanol extract, for example, by adding ethyl acetate.

  • Further purification can be achieved by repeated dissolution and precipitation steps.[5]

Pimaricin (Natamycin) Production Protocol

1. Inoculum Preparation:

  • A culture of Streptomyces natalensis is prepared on a suitable agar slant.

  • The spores are used to inoculate a seed culture medium.

  • The seed culture is incubated under aerobic conditions.

2. Fermentation:

  • The production medium is inoculated with the seed culture.

  • The fermentation is conducted under submerged aerobic conditions for several days.[6]

  • The medium contains a carbon source (e.g., glucose) and a nitrogen source.

  • The temperature is maintained between 26-28°C, and the pH is kept between 6.5 and 8.0.[7]

3. Purification:

  • Pimaricin can be isolated from either the fermentation broth or the mycelium.[8]

  • Extraction is typically performed using methanol.[9]

  • The crude pimaricin is then purified by crystallization from the solvent extract.

Biosynthetic Pathways

Polyene antibiotics are synthesized by large, modular enzymes called Type I polyketide synthases (PKSs). The general workflow for the biosynthesis of these complex molecules is depicted below.

experimental_workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Selection\n(e.g., Streptomyces sp.) Strain Selection (e.g., Streptomyces sp.) Medium Formulation Medium Formulation Strain Selection\n(e.g., Streptomyces sp.)->Medium Formulation Inoculum Development Inoculum Development Medium Formulation->Inoculum Development Bioreactor Operation\n(pH, Temp, Aeration) Bioreactor Operation (pH, Temp, Aeration) Inoculum Development->Bioreactor Operation\n(pH, Temp, Aeration) Substrate Feeding Substrate Feeding Bioreactor Operation\n(pH, Temp, Aeration)->Substrate Feeding Fed-batch (optional) Harvesting\n(Filtration/Centrifugation) Harvesting (Filtration/Centrifugation) Bioreactor Operation\n(pH, Temp, Aeration)->Harvesting\n(Filtration/Centrifugation) Substrate Feeding->Harvesting\n(Filtration/Centrifugation) Extraction Extraction Harvesting\n(Filtration/Centrifugation)->Extraction Purification\n(Crystallization, Chromatography) Purification (Crystallization, Chromatography) Extraction->Purification\n(Crystallization, Chromatography) Final Product Final Product Purification\n(Crystallization, Chromatography)->Final Product

Generalized workflow for polyene antibiotic production.

The biosynthetic gene clusters for these antibiotics contain the genes encoding the PKS enzymes as well as tailoring enzymes that modify the polyketide backbone to produce the final active compound.

This compound Biosynthetic Pathway

The biosynthetic gene cluster for Octacosamicin A has been identified in Amycolatopsis azurea. It is presumed that the pathway for this compound is highly similar, likely differing in a final modification step. The pathway involves a modular PKS that utilizes uncommon starter and extender units.

octacosamicin_biosynthesis Precursor\nMetabolism Precursor Metabolism Starter Unit\n(e.g., isobutyryl-CoA) Starter Unit (e.g., isobutyryl-CoA) Precursor\nMetabolism->Starter Unit\n(e.g., isobutyryl-CoA) Extender Units\n(malonyl-CoA, methylmalonyl-CoA) Extender Units (malonyl-CoA, methylmalonyl-CoA) Precursor\nMetabolism->Extender Units\n(malonyl-CoA, methylmalonyl-CoA) Modular\nPKS Modular PKS Starter Unit\n(e.g., isobutyryl-CoA)->Modular\nPKS Extender Units\n(malonyl-CoA, methylmalonyl-CoA)->Modular\nPKS Polyketide\nBackbone Polyketide Backbone Modular\nPKS->Polyketide\nBackbone Tailoring\nEnzymes Tailoring Enzymes Polyketide\nBackbone->Tailoring\nEnzymes Hydroxylation, Glycosylation, etc. This compound This compound Tailoring\nEnzymes->this compound

Simplified biosynthetic pathway for this compound.
Amphotericin B, Nystatin, and Pimaricin Biosynthetic Pathways

The biosynthetic pathways for Amphotericin B, Nystatin, and Pimaricin follow a similar logic, each utilizing a dedicated modular Type I PKS to assemble the macrolide ring from simple carboxylic acid precursors. The diversity of these molecules arises from the specificities of the PKS modules and the subsequent actions of tailoring enzymes.

polyene_biosynthesis cluster_AmphB Amphotericin B Biosynthesis cluster_Nys Nystatin Biosynthesis cluster_Pim Pimaricin Biosynthesis Amph_Precursors Acetate & Propionate Units Amph_PKS Amph PKS (Type I Modular) Amph_Precursors->Amph_PKS Amph_Backbone Amphoteronolide B Amph_PKS->Amph_Backbone Amph_Tailoring Hydroxylation, Glycosylation (Mycosamine) Amph_Backbone->Amph_Tailoring Amphotericin_B Amphotericin B Amph_Tailoring->Amphotericin_B Nys_Precursors Acetate & Propionate Units Nys_PKS Nys PKS (Type I Modular) Nys_Precursors->Nys_PKS Nys_Backbone Nystatinolide Nys_PKS->Nys_Backbone Nys_Tailoring Hydroxylation, Glycosylation (Mycosamine) Nys_Backbone->Nys_Tailoring Nystatin Nystatin Nys_Tailoring->Nystatin Pim_Precursors Acetate & Propionate Units Pim_PKS Pim PKS (Type I Modular) Pim_Precursors->Pim_PKS Pim_Backbone Pimaronolide Pim_PKS->Pim_Backbone Pim_Tailoring Hydroxylation, Epoxidation, Glycosylation (Mycosamine) Pim_Backbone->Pim_Tailoring Pimaricin Pimaricin Pim_Tailoring->Pimaricin

Comparative overview of polyene biosynthetic pathways.

Conclusion

While a direct quantitative comparison of the production yield of this compound with other polyene antibiotics is currently not possible due to a lack of published data, this guide provides a valuable benchmark by detailing the production processes and biosynthetic pathways of the well-established polyenes Amphotericin B, Nystatin, and Pimaricin. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to develop and optimize the production of novel polyene antibiotics like this compound. Future work should focus on establishing a robust fermentation process for Amycolatopsis azurea to enable the quantification of this compound production and facilitate further comparative studies.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Octacosamicin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Octacosamicin B. The following procedures detail personal protective equipment, handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.

Protective MeasureSpecificationPurpose
Eye/Face Protection Safety glasses with side-shieldsTo protect eyes from splashes or dust.
Skin Protection
   Hand ProtectionProtective glovesTo prevent skin contact.
   Body ProtectionLaboratory coatTo protect skin and clothing.
Respiratory Protection Dust mask or respiratorRecommended when handling powder to avoid inhalation.
General Hygiene Do not eat, drink or smoke when using this product. Wash hands before breaks and at the end of workday.To prevent ingestion and contamination.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid ingestion and inhalation.

  • Use only in a well-ventilated area.

Conditions for Safe Storage:

  • Keep the container tightly closed.

  • Store in a dry and well-ventilated place.

Disposal Plan

Unwanted this compound and its containers must be disposed of safely and in accordance with local environmental regulations.

Disposal Method:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Do not discharge to sewer systems.[1]

Contaminated Packaging:

  • Dispose of as unused product.

Emergency Procedures

In the event of accidental exposure or spillage, follow these emergency procedures.

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Flush eyes with water as a precaution.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release Measures:

  • Use personal protective equipment.

  • Avoid dust formation.

  • Avoid breathing vapors, mist, or gas.

  • Ensure adequate ventilation.

  • Sweep up and shovel.

  • Do not let the product enter drains.

  • Keep in suitable, closed containers for disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound, from initial receipt to final disposal.

cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_final_disposal Final Disposal Receive Receive & Log Compound Store Store in Designated Area Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Handle Weigh & Handle in Ventilated Area Don_PPE->Weigh_Handle Experiment Perform Experiment Weigh_Handle->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose_Waste Dispose of Contaminated Waste Decontaminate->Dispose_Waste Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE Package_Waste Package for Chemical Disposal Dispose_Waste->Package_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Licensed Arrange for Licensed Disposal Package_Waste->Dispose_Licensed

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octacosamicin B
Reactant of Route 2
Octacosamicin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.